molecular formula C22H23ClN2O8 B7821174 Methacycline Hydrochloride CAS No. 2507-30-4

Methacycline Hydrochloride

Cat. No.: B7821174
CAS No.: 2507-30-4
M. Wt: 478.9 g/mol
InChI Key: VXPSARQTYDZXAO-CCHMMTNSSA-N
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Description

Methacycline Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.
This compound is an organic molecular entity.
This compound is the hydrochloride salt form of methacycline, a tetracycline antibiotic with broad-spectrum antibacterial and antiprotozoal activity. This compound is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain. This tetracycline is active against a wide range of gram-positive and gram-negative bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.
See also: Methacycline (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPSARQTYDZXAO-CCHMMTNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

914-00-1 (Parent)
Record name Methacycline hydrochloride [USP]
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DSSTOX Substance ID

DTXSID5045382, DTXSID10947932
Record name Methacycline hydrochloride
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1)
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Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3963-95-9, 2507-30-4
Record name Methacycline hydrochloride [USP]
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Record name METHACYCLINE HYDROCHLORIDE
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Record name Methacycline hydrochloride
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1)
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Record name Metacycline hydrochloride
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Record name METHACYCLINE HYDROCHLORIDE
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Foundational & Exploratory

Methacycline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of methacycline hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and pathway visualizations to support further research and application.

Core Physical and Chemical Properties

This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1] It is the hydrochloride salt form of methacycline, a derivative of oxytetracycline.[2] The following tables summarize its key physical and chemical characteristics.

Table 1: General and Physical Properties
PropertyValueReferences
Appearance Yellow crystalline powder[2][3][4]
Taste Bitter[4]
Molecular Formula C₂₂H₂₂N₂O₈ • HCl[3][5]
Molecular Weight 478.88 g/mol [3][5]
Melting Point Decomposes at approximately 205-210°C[2][6]
pH (in solution) 2.0 - 3.0[3]
Water Content (Karl Fischer) Not more than 2.0%[3]
Table 2: Solubility Profile
SolventSolubilityReferences
Water 7548 mg/L at 21°C; Soluble[2][6][7]
Ethanol Sparingly soluble; Soluble[6][7]
Methanol Soluble[7]
Dimethylformamide (DMF) Soluble[7]
Dimethyl sulfoxide (DMSO) Soluble[7]
Ether Practically insoluble[4][6]
Chloroform Practically insoluble[2][6]
Table 3: Spectroscopic and Chromatographic Properties
PropertyValueReferences
UV Maximum Absorption (Methanol + 0.01 N HCl) 253 nm (log ε = 4.37), 345 nm (log ε = 4.19)[4][6]
LogP -0.3[6]

Mechanism of Action and Signaling Pathways

This compound primarily exerts its antibacterial effect by inhibiting protein synthesis.[3][8] It also demonstrates activity in modulating cellular pathways involved in fibrosis.

Inhibition of Bacterial Protein Synthesis

Like other tetracyclines, this compound binds to the 30S ribosomal subunit in bacteria.[5][9] This binding is reversible and physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[3][6][9] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis and arresting bacterial growth.[8]

cluster_ribosome Bacterial Ribosome (70S) cluster_translation Translation Process 50S 50S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Peptide bond formation 30S 30S Subunit tRNA Aminoacyl-tRNA 30S->tRNA Blocks binding to A-site mRNA mRNA mRNA->30S Associates tRNA->50S Translocation Methacycline_HCl Methacycline HCl Methacycline_HCl->30S Binds to 16S rRNA

Diagram 1: Mechanism of bacterial protein synthesis inhibition by Methacycline HCl.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Recent research has identified this compound as an inhibitor of the epithelial-mesenchymal transition (EMT), a process implicated in fibrosis.[10] It has been shown to inhibit the TGF-β1-induced EMT in primary alveolar epithelial cells.[10] This inhibition is achieved through the attenuation of non-Smad signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation, without affecting the canonical Smad pathway.[10][11]

TGFB1 TGF-β1 Receptor TGF-β Receptor Complex TGFB1->Receptor Binds NonSmad Non-Smad Pathways (JNK, p38, Akt) Receptor->NonSmad Activates EMT Epithelial-Mesenchymal Transition (EMT) NonSmad->EMT Induces Fibrosis Fibrosis EMT->Fibrosis Leads to Methacycline_HCl Methacycline HCl Methacycline_HCl->NonSmad Inhibits

Diagram 2: Inhibition of TGF-β1-induced EMT signaling by Methacycline HCl.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of the physicochemical properties of active pharmaceutical ingredients. Below are outlines of typical protocols for key analyses of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is adapted from established procedures for the analysis of methacycline and other tetracyclines.

  • Objective: To determine the purity of this compound and quantify any related substances.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Octadecylsilane (C18) bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution and an organic solvent. An example could be a buffer containing ammonium acetate and EDTA, adjusted to a specific pH, mixed with acetonitrile. A common ratio is (87:13 v/v).[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at 35°C.

  • Detection Wavelength: 280 nm.

  • Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in a suitable solvent (e.g., 0.01 M hydrochloric acid) to achieve a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration. For formulated products like capsules, the contents of several capsules are pooled, and an equivalent amount is taken.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (solvent) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

    • Inject the sample solution.

    • Identify and quantify the methacycline peak and any impurity peaks by comparing their retention times and peak areas to those of the standard.

Start Start Prep Prepare Mobile Phase, Standard, and Sample Solutions Start->Prep Equilibrate Equilibrate HPLC System Prep->Equilibrate Inject_Blank Inject Blank (Solvent) Equilibrate->Inject_Blank Inject_Std Inject Standard Solution (System Suitability) Inject_Blank->Inject_Std Inject_Sample Inject Sample Solution Inject_Std->Inject_Sample Analyze Analyze Chromatogram (Retention Time, Peak Area) Inject_Sample->Analyze Calculate Calculate Purity and Related Substances Analyze->Calculate End End Calculate->End

Diagram 3: General workflow for HPLC analysis of Methacycline HCl.

UV-Vis Spectrophotometry for Identification and Dissolution Testing

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Capsules.[3]

  • Objective: To identify this compound and determine its dissolution rate from a dosage form.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent/Medium: For identification, methanol is used. For dissolution, water is the specified medium.

  • Procedure (Identification):

    • Prepare a solution of this compound in methanol with a concentration of approximately 1 mg/mL.

    • Scan the solution from 200 to 400 nm.

    • The resulting spectrum should exhibit maxima and minima at the same wavelengths as a similar solution of USP this compound Reference Standard.

  • Procedure (Dissolution):

    • Place the dosage form (e.g., capsule) in a dissolution apparatus (USP Apparatus 1) containing 900 mL of water at 37°C, rotating at 100 rpm.

    • At a specified time point (e.g., 60 minutes), withdraw a sample of the dissolution medium.

    • Filter the sample.

    • Measure the absorbance of the filtered solution at the wavelength of maximum absorbance, around 345 nm.

    • Compare the absorbance to that of a standard solution of known concentration.

    • Calculate the amount of this compound dissolved.

Stability Testing: Photostability

Given that this compound is unstable in light, photostability testing is critical.[6] This protocol is a general guide based on ICH Q1B guidelines.

  • Objective: To evaluate the intrinsic photostability characteristics of this compound.

  • Apparatus: A photostability chamber equipped with a light source that provides both visible and near-UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of the powder in a chemically inert, transparent container.

    • Solution: Prepare a solution of the drug substance in a suitable solvent and place it in a chemically inert, transparent container.

  • Procedure:

    • Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

    • After exposure, analyze the samples (both exposed and dark control) for any physical changes (e.g., color change) and for degradation using a validated stability-indicating method, such as the HPLC method described above.

    • Compare the results to determine the extent of photodegradation.

Conclusion

This guide provides a detailed summary of the physical and chemical properties of this compound, its mechanisms of action, and standardized protocols for its analysis. The data presented, including quantitative tables and pathway diagrams, serves as a valuable resource for professionals in the fields of pharmaceutical research and development. Adherence to detailed and validated experimental protocols is essential for ensuring the quality, stability, and efficacy of this important antibiotic.

References

The Semi-Synthetic Pathway from Oxytetracycline to Methacycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the semi-synthetic pathway for the conversion of the broad-spectrum antibiotic oxytetracycline into its potent derivative, methacycline. This process involves a series of key chemical transformations, including halogenation, dehydration, and dehalogenation, to yield the final active pharmaceutical ingredient. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying chemical logic of this important synthetic route.

Overview of the Synthetic Pathway

The transformation of oxytetracycline to methacycline is a multi-step process that fundamentally involves the modification of the C-ring of the tetracycline scaffold. The core transformation is the dehydration of the 6-hydroxy group to create an exocyclic 6-methylene group, a structural feature that characterizes methacycline.[1][2] This is achieved through a three-stage process:

  • Halogenation: Oxytetracycline is first halogenated at the 11a position to form an 11a-halo-6,12-hemiketal intermediate. This step activates the molecule for the subsequent dehydration.

  • Dehydration: The 11a-halo-6,12-hemiketal is then treated with a strong dehydrating agent to eliminate the 6-hydroxyl group and form the 6-methylene double bond, yielding an 11a-halo-6-methylenetetracycline.

  • Dehalogenation (Reduction): The final step involves the reductive removal of the 11a-halogen to produce methacycline.

This pathway is a cornerstone in the semi-synthesis of several second-generation tetracyclines and has been the subject of extensive process optimization to improve yields and purity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various cited experimental protocols for each key step of the methacycline synthesis.

Table 1: Halogenation of Oxytetracycline to 11a-Chloro-5-oxytetracycline-6,12-hemiketal

ParameterValueReference
Starting MaterialOxytetracycline HydrochlorideUS Patent 3,966,808
ReagentN-chlorosuccinimide (NCS)US Patent 3,966,808
SolventWater and Isopropyl ether of ethylene glycolUS Patent 3,966,808
Temperature-8 °CUS Patent 3,966,808
pH4-4.5 (adjusted with triethylamine)US Patent 3,966,808
Reaction Time10 minutesUS Patent 3,966,808
Yield79.3%US Patent 3,966,808

Table 2: Dehydration of 11a-Chloro-5-oxytetracycline-6,12-hemiketal Hydrochloride

ParameterValueReference
Starting Material11a-Chloro-5-oxytetracycline-6,12-hemiketal HydrochlorideUS Patent 3,966,808
Dehydrating AgentAnhydrous Hydrogen Fluoride (HF)US Patent 3,966,808
Temperature-5 °CUS Patent 3,966,808
Reaction Time4 hoursUS Patent 3,966,808
Product11a-chloro-6-methylene-5-oxytetracycline hydrofluorideUS Patent 3,966,808

Table 3: Dehalogenation of 11a-Chloro-6-methylene-5-oxytetracycline to Methacycline

ParameterValueReference
Starting Material11a-chloro-6-methylene-5-oxytetracycline hydrofluorideUS Patent 3,966,808
Reducing AgentSodium HydrosulfiteUS Patent 3,966,808
SolventIsopropyl ether of ethylene glycol and WaterUS Patent 3,966,808
Overall Yield (from hemiketal)48.5%US Patent 3,966,808
Final Product FormMethacycline HydrochlorideUS Patent 3,966,808

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the semi-synthesis of methacycline from oxytetracycline, based on cited literature.

Step 1: Preparation of 11a-Chloro-5-oxytetracycline-6,12-hemiketal

This procedure describes the chlorination of oxytetracycline to form the key hemiketal intermediate.

Materials:

  • Oxytetracycline hydrochloride

  • Isopropyl ether of ethylene glycol

  • Water

  • Triethylamine

  • N-chlorosuccinimide (NCS)

Procedure:

  • Dissolve 250 grams of oxytetracycline hydrochloride in a mixture of 2500 ml of water and 2500 ml of the isopropyl ether of ethylene glycol at a temperature of -8 °C.

  • To the cooled solution, add 90 ml of triethylamine.

  • Immediately following the addition of triethylamine, add 110 grams of N-chlorosuccinimide to adjust the pH to 4-4.5.

  • Maintain strong agitation for 10 minutes. Spontaneous precipitation of the product should begin within two minutes.

  • After 10 minutes, when precipitation appears complete, add 12.5 liters of water to facilitate filtration.

  • Recover the precipitated product by filtration.

  • The expected yield of the enolic form of 11a-chloro-5-oxytetracycline-6,12-hemiketal is approximately 198 g (79.3%).[1]

Step 2: Dehydration of 11a-Chloro-5-oxytetracycline-6,12-hemiketal Hydrochloride to 11a-Chloro-6-methylene-5-oxytetracycline Hydrofluoride

This protocol details the critical dehydration step to form the 6-methylene group.

Materials:

  • 11a-Chloro-5-oxytetracycline-6,12-hemiketal hydrochloride

  • Anhydrous Hydrogen Fluoride (HF)

  • Isopropyl ether

Procedure:

  • Add the 11a-Chloro-5-oxytetracycline-6,12-hemiketal hydrochloride product from the previous step to anhydrous HF at -5 °C.

  • Stir the reaction mixture for 4 hours at this temperature.

  • After the reaction is complete, treat the mixture with isopropyl ether to precipitate the product.

  • Agitate the mixture and then filter to recover the 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride.[1]

Step 3: Dehalogenation of 11a-Chloro-6-methylene-5-oxytetracycline to this compound

This final step involves the reduction of the 11a-chloro intermediate to yield methacycline.

Materials:

  • 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride

  • Isopropyl ether of ethylene glycol

  • Water

  • 37% Hydrochloric acid

  • Sodium hydrosulfite

  • Concentrated Hydrochloric acid

  • Isopropanol

  • Acetone

Procedure:

  • Dissolve 42 grams of the 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride in a mixture of 168 ml of the isopropyl ether of ethylene glycol, 84 ml of water, and 4.2 ml of 37% hydrochloric acid.

  • To this solution, add a solution of 21 grams of sodium hydrosulfite in 84 ml of water.

  • After the dehalogenation reaction is complete, add 176 ml of concentrated hydrochloric acid to the filtrate.

  • Stir the mixture for 3 hours while maintaining a temperature of 5 °C to crystallize the methacycline salt.

  • Filter the crystallized product and wash with isopropanol and then acetone.

  • The expected yield of this compound is approximately 29 grams (48.5% based on the hemiketal).[1]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformations in the semi-synthesis of methacycline.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Dehydration cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Dehalogenation cluster_final Final Product Oxytetracycline Oxytetracycline HCl Halogenation Chlorination with NCS -8°C, pH 4-4.5 Oxytetracycline->Halogenation Reagents Hemiketal 11a-Chloro-5-oxytetracycline- 6,12-hemiketal Halogenation->Hemiketal Yield: 79.3% Dehydration Dehydration with Anhydrous HF -5°C, 4 hours Hemiketal->Dehydration Reagent HaloMethylene 11a-Chloro-6-methylene- 5-oxytetracycline Dehydration->HaloMethylene Dehalogenation Reduction with Sodium Hydrosulfite HaloMethylene->Dehalogenation Reagent Methacycline Methacycline HCl Dehalogenation->Methacycline Overall Yield: 48.5% (from hemiketal)

Caption: Experimental workflow for the semi-synthesis of methacycline.

chemical_transformation cluster_reactants Reactants & Intermediates cluster_reactions Reaction Steps Oxytetracycline Oxytetracycline Step1 Step 1: Halogenation Oxytetracycline->Step1 Hemiketal 11a-Chloro-6,12-hemiketal Intermediate Step2 Step 2: Dehydration Hemiketal->Step2 HaloMethylene 11a-Chloro-6-methylene Intermediate Step3 Step 3: Dehalogenation HaloMethylene->Step3 Methacycline Methacycline Step1->Hemiketal Step2->HaloMethylene Step3->Methacycline

Caption: Key chemical transformations from oxytetracycline to methacycline.

References

Methacycline: A Potent Inhibitor of Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and fibrosis. The discovery of small molecules that can modulate this process is of significant interest for therapeutic development. Methacycline, a semisynthetic tetracycline antibiotic, has been identified as a potent inhibitor of EMT. This technical guide provides an in-depth overview of methacycline's activity as an EMT inhibitor, detailing its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-EMT therapeutics.

Introduction to Methacycline and EMT

Methacycline is a broad-spectrum antibiotic belonging to the tetracycline class, which is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Beyond its antimicrobial properties, methacycline has been shown to possess other biological activities, including the inhibition of matrix metalloproteinases (MMPs), which are key enzymes involved in extracellular matrix remodeling during cancer invasion and metastasis.[2][3][4]

Epithelial-mesenchymal transition is a cellular reprogramming process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including vimentin, N-cadherin, and key transcription factors like Snail, Slug, and Twist.[5][6][7] EMT is a critical driver of tumor progression, metastasis, and the development of fibrosis.[8][9][10]

Methacycline's Efficacy as an EMT Inhibitor: Quantitative Data

Methacycline has demonstrated significant inhibitory effects on EMT in various in vitro and in vivo models. A high-throughput screen of 2,100 bioactive compounds identified methacycline as a potent inhibitor of TGF-β1-induced EMT in A549 human lung carcinoma cells.[11] The key quantitative data from these studies are summarized below.

ParameterCell LineConditionValueReference
IC50 A549TGF-β1-induced EMT~5 µM[11][12]

Table 1: In Vitro Efficacy of Methacycline in Inhibiting EMT

EMT MarkerModel SystemTreatmentEffectReference
α-smooth muscle actin Primary alveolar epithelial cellsMethacycline (10, 20 µM)Inhibition of TGF-β1-induced expression[12]
Snail1 Primary alveolar epithelial cellsMethacycline (10, 20 µM)Inhibition of TGF-β1-induced expression[11][12]
Collagen I Primary alveolar epithelial cellsMethacycline (10, 20 µM)Inhibition of TGF-β1-induced expression[11][12]
Fibronectin Bleomycin-induced pulmonary fibrosis (in vivo)Methacycline (100 mg/kg daily)Attenuation of protein and mRNA levels[11]
Twist1 Bleomycin-induced pulmonary fibrosis (in vivo)Methacycline (100 mg/kg daily)Attenuation[11]

Table 2: Effect of Methacycline on the Expression of Key EMT Markers

Mechanism of Action: Inhibition of Non-Smad TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent inducer of EMT and plays a crucial role in cancer and fibrosis.[13][14] The canonical TGF-β signaling pathway involves the phosphorylation of Smad proteins. However, TGF-β can also activate non-Smad signaling pathways. Studies have shown that methacycline inhibits TGF-β1-induced EMT by specifically targeting these non-Smad pathways, without affecting the canonical Smad signaling cascade.[11][12]

Methacycline has been demonstrated to inhibit the TGF-β1-induced activation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38), and Akt.[11][12] It is important to note that methacycline does not affect the baseline activities of these kinases, suggesting a specific inhibitory effect on their TGF-β1-mediated activation.[11]

Methacycline's Inhibition of Non-Smad TGF-β Signaling TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR JNK JNK TGFBR->JNK Activates p38 p38 TGFBR->p38 Activates Akt Akt TGFBR->Akt Activates Methacycline Methacycline Methacycline->JNK Methacycline->p38 Methacycline->Akt EMT Epithelial-Mesenchymal Transition JNK->EMT p38->EMT Akt->EMT

Caption: Methacycline inhibits TGF-β1-induced EMT by blocking the activation of non-Smad pathways JNK, p38, and Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of methacycline as an EMT inhibitor.

Cell Culture and EMT Induction
  • Cell Line: A549 human lung carcinoma cells are a commonly used model for studying TGF-β1-induced EMT.

  • Culture Conditions: Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • EMT Induction: To induce EMT, seed cells at a density of 2 x 10^5 cells/well in a 6-well plate. After 24 hours, replace the medium with serum-free DMEM for 12 hours. Subsequently, treat the cells with recombinant human TGF-β1 (5 ng/mL) in DMEM containing 2% FBS for 48-72 hours.

  • Methacycline Treatment: To assess the inhibitory effect of methacycline, pre-treat the cells with varying concentrations of methacycline (e.g., 1, 5, 10, 20 µM) for 1 hour before the addition of TGF-β1.

Western Blot Analysis for EMT Markers
  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, vimentin, Snail1, p-JNK, JNK, p-p38, p38, p-Akt, Akt, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western Blot Analysis Workflow Start Cell Treatment and Lysis Quant Protein Quantification (BCA Assay) Start->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer to PVDF Membrane SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Chemiluminescent Detection Secondary->Detect Analysis Data Analysis Detect->Analysis

Caption: A generalized workflow for performing Western blot analysis to detect changes in EMT marker expression.

Immunofluorescence Staining
  • Cell Seeding: Seed A549 cells on glass coverslips in a 24-well plate and treat as described in section 4.1.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes. Incubate with primary antibodies against E-cadherin and vimentin overnight at 4°C.

  • Secondary Antibody and Counterstaining: After washing, incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

  • Imaging: Mount the coverslips on glass slides and visualize the fluorescence using a confocal microscope.

Cell Migration and Invasion Assays
  • Transwell Assay Setup: Use Transwell inserts with an 8 µm pore size for migration assays. For invasion assays, coat the inserts with Matrigel.

  • Cell Seeding: Seed treated cells in the upper chamber in serum-free medium. Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Staining and Quantification: Remove the non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Analysis: Count the stained cells in several random fields under a microscope.

Conclusion

Methacycline has emerged as a promising small molecule inhibitor of the epithelial-mesenchymal transition. Its ability to selectively target non-Smad TGF-β signaling pathways highlights a specific mechanism of action that warrants further investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of methacycline and its analogs in diseases driven by aberrant EMT, such as cancer and fibrosis. Further studies are needed to fully elucidate its in vivo efficacy and safety profile for potential clinical applications.

References

Broad-Spectrum Activity of Methacycline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline hydrochloride, a semisynthetic tetracycline antibiotic, has long been recognized for its broad-spectrum antimicrobial activity.[1] This technical guide provides an in-depth analysis of its mechanism of action, antimicrobial spectrum, and other biological activities. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of this versatile molecule.

Mechanism of Action

This compound exerts its primary antimicrobial effect by inhibiting protein synthesis in bacteria.[2][3] This bacteriostatic action is achieved through the following steps:

  • Binding to the 30S Ribosomal Subunit: this compound specifically binds to the 16S rRNA component of the 30S ribosomal subunit.[4][5]

  • Blocking of Aminoacyl-tRNA: This binding physically obstructs the attachment of aminoacyl-tRNA to the A site of the mRNA-ribosome complex.[3][4]

  • Inhibition of Translation: By preventing the addition of new amino acids to the growing peptide chain, protein synthesis is effectively halted, leading to the inhibition of bacterial growth and replication.[2][5]

The binding of methacycline to the ribosome is reversible in nature.[4][5]

Beyond its well-established role as a protein synthesis inhibitor, methacycline has also been shown to inhibit matrix metalloproteinases (MMPs).[4][5] This mechanism is distinct from its antibiotic effects and has been a subject of research for non-antimicrobial therapeutic applications.[4][5]

Furthermore, this compound has demonstrated inhibitory effects on the epithelial-mesenchymal transition (EMT), a process implicated in fibrosis and cancer progression.[6][7] It has been shown to inhibit TGF-β1-induced non-Smad signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation.[6][8]

Antimicrobial Spectrum

This compound exhibits activity against a wide range of pathogenic microorganisms.

Antibacterial Activity

Methacycline is effective against a broad array of Gram-positive and Gram-negative bacteria.[1][9] Its spectrum of activity is similar to other tetracyclines, although with a longer duration of action.[4][10] However, the emergence of bacterial resistance has diminished its general utility over time.[4][5]

Table 1: Antibacterial Spectrum of this compound

Bacterial GroupRepresentative Genera/SpeciesActivity Status
Gram-positive Bacteria Pneumococci, Streptococci, StaphylococciActive[4][5]
Gram-negative Bacteria Escherichia coli, Salmonella, Shigella, Proteus, Pseudomonas aeruginosaActive[4]

Note: The clinical effectiveness against these bacteria can be limited by the prevalence of resistance.

Antiprotozoal Activity

This compound has demonstrated activity against some protozoa.[4][5]

Quantitative Antimicrobial Data

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11] The following table summarizes available MIC data for methacycline against various bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.5[Data derived from similar tetracyclines; specific methacycline data is limited]
Escherichia coliATCC 259222[Data derived from similar tetracyclines; specific methacycline data is limited]
Pseudomonas aeruginosaATCC 2785316[Data derived from similar tetracyclines; specific methacycline data is limited]
Streptococcus pneumoniaeATCC 496190.25[Data derived from similar tetracyclines; specific methacycline data is limited]

Disclaimer: The MIC values presented are illustrative and may vary depending on the specific strain and testing methodology. The data for methacycline is not extensively available in recent literature; therefore, values are often extrapolated from data on other tetracyclines.

Experimental Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is crucial for assessing the susceptibility of a bacterial strain to an antibiotic.[11] Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are typically employed.[12]

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a microtiter plate.[11]

Workflow:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilutions: Serial twofold dilutions of the antibiotic are made across the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[11]

Broth_Microdilution_Workflow A Prepare Methacycline Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (35-37°C, 16-20h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Workflow for Broth Microdilution MIC Assay.

In this method, varying concentrations of this compound are incorporated into molten agar before it solidifies.

Workflow:

  • Preparation of Antibiotic-Agar Plates: A stock solution of methacycline is serially diluted and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one or two colonies or a faint haze.[11]

Signaling Pathways

Inhibition of TGF-β1-Induced Non-Smad Signaling

This compound has been shown to interfere with signaling pathways involved in cellular processes like epithelial-mesenchymal transition (EMT). Specifically, it inhibits the activation of several downstream kinases in the TGF-β1 signaling cascade, independent of the canonical Smad pathway.[6][8]

TGFB1_Signaling_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR p38 p38 TGFBR->p38 Activates JNK JNK TGFBR->JNK Activates Akt Akt TGFBR->Akt Activates EMT Epithelial-Mesenchymal Transition (EMT) p38->EMT JNK->EMT Akt->EMT Methacycline Methacycline Hydrochloride Methacycline->p38 Inhibits Methacycline->JNK Inhibits Methacycline->Akt Inhibits

References

Methacycline Hydrochloride: A Technical Guide for Studying Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methacycline hydrochloride's application in the study of bacterial protein synthesis. It details the compound's mechanism of action, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular processes and experimental workflows.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2] It is characterized by a four-ring carbocyclic structure and exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][2] Its primary mechanism of action involves binding to the bacterial 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal A-site.[1] This action effectively halts the elongation phase of protein synthesis.

Mechanism of Action

Methacycline, like other tetracyclines, targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. The process can be broken down into the following key steps:

  • Binding to the 30S Ribosomal Subunit: Methacycline binds to the small (30S) subunit of the bacterial ribosome.[3] Crystallographic studies of tetracycline in complex with the 30S subunit have identified the primary binding site as a pocket formed by several helices of the 16S rRNA.[4][5]

  • Steric Hindrance at the A-Site: The binding of methacycline to this site physically obstructs the entry of aminoacyl-tRNA into the A-site (acceptor site) of the ribosome.[1] This steric hindrance prevents the codon-anticodon interaction necessary for the addition of the next amino acid to the growing polypeptide chain.

  • Inhibition of Protein Elongation: By blocking the A-site, methacycline effectively arrests the elongation cycle of translation, leading to a cessation of protein synthesis.[6]

  • Bacteriostatic Effect: Since methacycline's binding to the ribosome is reversible, it primarily exerts a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[2]

Recent studies have also suggested that tetracyclines may have a more complex mechanism of action, potentially influencing the initiation phase of translation by affecting the dynamics of initiation factors.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and the closely related tetracycline.

ParameterOrganismStrainValueReference
MIC Escherichia coliDH53.125 - 6.250 µg/mL[6]
Pseudomonas aeruginosaATCC154420.7813 - 1.5625 µg/mL[6]
Staphylococcus aureusKCTC16210.0489 - 0.0977 µg/mL[6]
ParameterLigandTargetValue (Kd)Reference
Binding Affinity TetracyclineThermus thermophilus 30S ribosomal subunit~1 µM

Note: Specific IC50 values for this compound in bacterial in vitro translation assays and a definitive Kd value for its binding to the ribosome were not available in the reviewed literature. The provided Kd value is for tetracycline and serves as a close approximation.

Experimental Protocols

This section details key experimental protocols used to study the effects of this compound on bacterial protein synthesis.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A bacterial cell-free extract or a reconstituted system containing ribosomes, tRNAs, amino acids, and an mRNA template is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The effect of this compound is quantified by measuring the reduction in the reporter signal.

Detailed Methodology:

  • Preparation of Cell-Free Extract:

    • Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

    • Harvest the cells by centrifugation and wash them with an appropriate buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris.

    • Collect the supernatant (S30 extract) and dialyze it against a suitable buffer.

  • In Vitro Translation Reaction:

    • Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), a mixture of amino acids (including a labeled one if using radioactivity), and the mRNA template encoding the reporter protein.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection and Quantification:

    • Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.

    • Radioactive Reporter: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the reporter signal against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay directly measures the binding of a ligand (methacycline) to the ribosome.

Principle: Ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound small molecules like methacycline pass through. By using a radiolabeled ligand, the amount of bound ligand can be quantified.

Detailed Methodology:

  • Preparation of Ribosomes and Radiolabeled Methacycline:

    • Isolate 70S ribosomes from a bacterial strain of interest.

    • Use commercially available [3H]- or [14C]-labeled tetracycline as a proxy if radiolabeled methacycline is unavailable.

  • Binding Reaction:

    • Incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled methacycline in a suitable binding buffer (containing Mg2+, K+, and a buffering agent) at 37°C for a specific time to allow equilibrium to be reached.

  • Filtration:

    • Rapidly filter the binding reaction mixture through a nitrocellulose membrane under vacuum.

    • Wash the filter with cold binding buffer to remove unbound ligand.

  • Quantification:

    • Dry the filter and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound ligand as a function of the free ligand concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., the Scatchard equation).

Toeprinting Assay

This assay identifies the specific site of ribosome stalling on an mRNA template caused by an inhibitor.

Principle: A ribosome stalled on an mRNA by an inhibitor acts as a roadblock for reverse transcriptase. A primer extension reaction using a radiolabeled primer downstream of the stall site will generate a cDNA product of a specific length, the "toeprint," which maps the position of the ribosome.

Detailed Methodology:

  • In Vitro Translation and Stalling:

    • Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and translation factors.

    • Add this compound to the reaction to stall the ribosomes.

  • Primer Annealing and Extension:

    • Anneal a radiolabeled DNA primer to the 3' end of the mRNA.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Gel Electrophoresis and Detection:

    • Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA.

    • Visualize the radiolabeled cDNA products by autoradiography or phosphorimaging.

  • Data Analysis:

    • The position of the toeprint band relative to the sequencing ladder indicates the precise nucleotide at which the ribosome is stalled. For tetracyclines, this is typically at the A-site codon.

Visualizations

Mechanism of Action of this compound

Methacycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit cluster_50S 50S Subunit P_site P-site Elongation Peptide Chain Elongation P_site->Elongation A_site A-site A_site->Elongation Codon Recognition E_site E-site mRNA mRNA tRNA_P Peptidyl-tRNA tRNA_P->P_site tRNA_A Aminoacyl-tRNA tRNA_A->A_site Enters A-site Methacycline Methacycline HCl Methacycline->A_site Binds to 30S near A-site Inhibition Inhibition Methacycline->Inhibition Inhibition->tRNA_A Blocks Entry Inhibition->Elongation Halts Elongation

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for In Vitro Translation Inhibition Assay

IVT_Workflow start Start prep_extract Prepare Bacterial Cell-Free Extract (S30) start->prep_extract setup_rxn Set up In Vitro Translation Reaction prep_extract->setup_rxn add_methacycline Add Varying Concentrations of Methacycline HCl setup_rxn->add_methacycline incubate Incubate at 37°C add_methacycline->incubate measure Measure Reporter Signal (Luminescence/Radioactivity) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of methacycline using an in vitro translation assay.

Logical Relationship of Ribosome Binding Assay

RBA_Logic Ribosome Ribosome Complex Ribosome-Methacycline Complex Ribosome->Complex Methacycline_radiolabeled Radiolabeled Methacycline* Methacycline_radiolabeled->Complex Filter Nitrocellulose Filter Methacycline_radiolabeled->Filter Unbound Complex->Filter Retained Complex Retained Filter->Retained Binding Passed Unbound Methacycline Passes Through Filter->Passed No Binding Quantify Quantify Radioactivity on Filter Retained->Quantify Kd Determine Kd Quantify->Kd

Caption: Logical flow of a nitrocellulose filter binding assay to determine binding affinity.

References

Methacycline: A Technical Deep Dive into its History, Development, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline, a semi-synthetic tetracycline antibiotic, emerged as a significant advancement in antibacterial therapy. This document provides a comprehensive technical overview of methacycline, detailing its historical development, chemical synthesis, mechanism of action, antibacterial spectrum, and pharmacokinetic profile. Through a synthesis of historical and contemporary data, this paper aims to serve as an in-depth resource for professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

The tetracycline class of antibiotics has been a cornerstone of antimicrobial therapy since the discovery of chlortetracycline in 1945. These broad-spectrum agents have been instrumental in treating a wide array of bacterial infections. Methacycline, a second-generation tetracycline, was developed to improve upon the properties of its predecessors, offering a longer duration of action. This whitepaper explores the multifaceted development and scientific underpinnings of methacycline as a therapeutic agent.

History and Development

Methacycline was synthesized by Pfizer Research Laboratories as a semi-synthetic derivative of oxytetracycline. Its development was part of a broader effort to create new tetracyclines with enhanced pharmacokinetic properties. A key advantage of methacycline is its slower excretion rate, which allows for the maintenance of effective blood levels for a more extended period compared to earlier tetracyclines.

Chemical Synthesis

The synthesis of methacycline is a multi-step process that begins with the naturally occurring antibiotic, oxytetracycline. The process, as outlined in various patents, involves the chemical modification of the oxytetracycline backbone.

Experimental Protocol: Synthesis of Methacycline from Oxytetracycline

The following protocol is a generalized representation based on established synthesis routes. Specific reagents and conditions may vary based on patented procedures.

  • Halogenation of Oxytetracycline: Oxytetracycline is halogenated, typically with N-chlorosuccinimide, to produce an 11a-halo-6,12-hemiketal intermediate. This reaction is carefully controlled to ensure the formation of the desired enolic form.

  • Formation of the Hemiketal Acid Salt: The hemiketal base is then reacted with an acid to form the corresponding hemiketal acid salt.

  • Dehydration: The hemiketal acid salt is dehydrated to form 11a-halo-6-methylene-5-oxytetracycline.

  • Dehalogenation: The final step involves the reduction (dehalogenation) of the 11a-halo-6-methylene-5-oxytetracycline to yield methacycline. This can be achieved through catalytic hydrogenation using a palladium-based catalyst.

  • Purification: The resulting methacycline is then purified to obtain the final product.

Synthesis_of_Methacycline Oxytetracycline Oxytetracycline Halogenation Halogenation (e.g., N-chlorosuccinimide) Oxytetracycline->Halogenation Hemiketal 11a-halo-6,12-hemiketal Halogenation->Hemiketal Acidification Acidification Hemiketal->Acidification Hemiketal_Salt Hemiketal Acid Salt Acidification->Hemiketal_Salt Dehydration Dehydration Hemiketal_Salt->Dehydration Halo_Methacycline 11a-halo-6-methylene-5-oxytetracycline Dehydration->Halo_Methacycline Dehalogenation Dehalogenation (Catalytic Hydrogenation) Halo_Methacycline->Dehalogenation Methacycline Methacycline Dehalogenation->Methacycline

Fig. 1: Generalized synthesis pathway of methacycline.

Mechanism of Action

Methacycline, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis. This bacteriostatic action is achieved through a specific and reversible binding to the bacterial ribosome.

Inhibition of Bacterial Protein Synthesis

The primary target of methacycline is the 30S ribosomal subunit of the bacterial ribosome. By binding to the 16S rRNA component of this subunit, methacycline effectively blocks the attachment of aminoacyl-tRNA to the A site of the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit Inhibition Inhibition Ribosome_30S->Inhibition mRNA mRNA mRNA->Ribosome_30S binds tRNA Aminoacyl-tRNA tRNA->Ribosome_30S attempts to bind to A-site Methacycline Methacycline Methacycline->Ribosome_30S binds to 16S rRNA Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis leads to

Fig. 2: Methacycline's inhibition of bacterial protein synthesis.
Inhibition of Matrix Metalloproteinases

In addition to its antibacterial properties, methacycline has been shown to inhibit matrix metalloproteinases (MMPs). This activity is independent of its antimicrobial action and is a characteristic shared with other tetracyclines. MMPs are enzymes involved in the degradation of extracellular matrix components. The inhibition of MMPs by methacycline is thought to occur through the chelation of zinc ions that are essential for the catalytic activity of these enzymes. This secondary mechanism has prompted research into the potential use of tetracycline derivatives in conditions characterized by excessive MMP activity.

Antibacterial Spectrum

Methacycline exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. However, the emergence of bacterial resistance has diminished its general utility over time.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of methacycline is typically determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of methacycline are prepared in the same broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specified temperature and duration (e.g., 35°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of methacycline that completely inhibits the visible growth of the bacterium.

In Vitro Activity

The following table summarizes the general in vitro activity of methacycline against various bacterial species. Specific MIC values can vary depending on the strain and testing methodology.

Bacterial SpeciesTypeGeneral Susceptibility
Staphylococcus aureusGram-positiveSusceptible (including some methicillin-resistant strains)
Streptococcus pneumoniaeGram-positiveSusceptible
Streptococcus pyogenesGram-positiveSusceptible
Escherichia coliGram-negativeSusceptible
Haemophilus influenzaeGram-negativeSusceptible
Pseudomonas aeruginosaGram-negativeGenerally Resistant
Enterococcus faecalisGram-positiveVariable
Bacteroides fragilisAnaerobeSusceptible

Table 1: General Antibacterial Spectrum of Methacycline

Pharmacokinetics

The pharmacokinetic profile of methacycline is characterized by its relatively slow excretion, leading to a longer half-life compared to first-generation tetracyclines.

ParameterValue
Oral Bioavailability ~58%
Peak Plasma Concentration (Cmax) 2-4 mg/L (after a 300 mg oral dose)
Time to Peak (Tmax) 2-4 hours
Plasma Half-life (t1/2) 14-17 hours
Protein Binding 78-88%
Volume of Distribution (Vd) Not well established
Elimination Primarily renal

Table 2: Pharmacokinetic Parameters of Methacycline in Humans

Clinical Use and Resistance

Methacycline was historically used to treat a variety of infections, including respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted diseases. However, the widespread emergence of tetracycline resistance has limited its current clinical applications. Resistance mechanisms primarily involve efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the binding of tetracyclines to the ribosome.

Conclusion

Methacycline represents a significant milestone in the development of tetracycline antibiotics. Its semi-synthetic origin and improved pharmacokinetic profile demonstrated the potential for chemical modification to enhance the therapeutic properties of natural products. While its clinical utility has been impacted by the rise of antibiotic resistance, the study of methacycline continues to provide valuable insights into the mechanisms of action and resistance of this important class of antibiotics. Further research into novel tetracycline derivatives is warranted to address the ongoing challenge of antimicrobial resistance.

Methacycline Hydrochloride (CAS 3963-95-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline hydrochloride, a semi-synthetic tetracycline antibiotic, has long been a subject of scientific interest due to its broad-spectrum antibacterial activity. This technical guide provides an in-depth overview of this compound (CAS 3963-95-9), encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, and in vitro antibacterial spectrum. Detailed experimental protocols for its analysis and microbiological assessment are provided to support research and development activities. Furthermore, this document includes visualizations of its mechanism of action and analytical workflows to facilitate a deeper understanding of its biological and technical attributes.

Physicochemical Properties

This compound is a yellow crystalline powder.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 3963-95-9[1]
Molecular Formula C₂₂H₂₂N₂O₈ · HCl[1]
Molecular Weight 478.88 g/mol [1]
Melting Point 205-210 °C (decomposes)
Solubility Soluble in water, ethanol, and methanol.[2][3][2][3]
pKa pKa₁: ~3.3 (phenolic diketone), pKa₂: ~7.7 (dimethylamino), pKa₃: ~9.7 (tricarbonylmethane)
Appearance Yellow crystalline powder[1]

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4][5] It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][4][6] This action effectively blocks the elongation of the polypeptide chain, thereby halting bacterial growth and replication.[5]

Methacycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit Sites cluster_process 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A Site (Aminoacyl) Protein_Elongation Protein Chain Elongation A_site->Protein_Elongation Allows P_site P Site (Peptidyl) E_site E Site (Exit) mRNA mRNA mRNA->30S_subunit Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Methacycline Methacycline HCl Methacycline->A_site Binds to Inhibition Inhibition Methacycline->Inhibition Inhibition->Protein_Elongation Prevents No_Elongation Protein Synthesis Halted

Figure 1: Mechanism of protein synthesis inhibition by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion properties.

ParameterValueReference
Bioavailability (Oral) ~58%[7]
Time to Peak Concentration (Tₘₐₓ) 2-4 hours[8]
Plasma Protein Binding 75-90%[7]
Half-life (t₁/₂) 10-17 hours
Elimination Primarily renal

In Vitro Antibacterial Spectrum

This compound demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several clinically relevant organisms are presented below.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Gram-Positive
Staphylococcus aureus0.251[9]
Streptococcus pneumoniae0.120.5
Enterococcus faecalis0.52
Gram-Negative
Escherichia coli14
Haemophilus influenzae0.52
Klebsiella pneumoniae28

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This section details a common HPLC method for the quantitative analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (Methacycline HCl RS in Mobile Phase) HPLC_System HPLC Instrument (Pump, Injector, Column, Detector) Prep_Standard->HPLC_System Inject Prep_Sample Prepare Sample Solution (Dissolve sample in Mobile Phase) Prep_Sample->HPLC_System Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Detector UV Detector (e.g., @ 350 nm) Mobile_Phase Mobile Phase (e.g., Acetonitrile & 0.1% TFA in Water) Mobile_Phase->HPLC_System Chromatogram Obtain Chromatograms Detector->Chromatogram Peak_Area Measure Peak Areas Chromatogram->Peak_Area Calculation Calculate Concentration Peak_Area->Calculation

Figure 2: General workflow for HPLC analysis of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and 0.1% trifluoroacetic acid in water. The exact ratio should be optimized for the specific column and system.

  • Standard Solution Preparation: Accurately weigh a quantity of this compound USP Reference Standard and dissolve it in the mobile phase to obtain a solution with a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength of approximately 350 nm.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the methacycline peak in each chromatogram.

  • Calculation: Calculate the quantity of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Microbiological Assay (Agar Diffusion Method)

This method determines the potency of this compound by measuring its inhibitory effect on a susceptible microorganism.

Methodology:

  • Test Organism: Staphylococcus aureus (ATCC 6538P) is a commonly used test organism.

  • Culture Media: Use appropriate media for maintaining the stock culture and for the assay plates (e.g., Nutrient Agar, Mueller-Hinton Agar).

  • Standard Solution Preparation: Prepare a stock solution of this compound USP Reference Standard of known concentration in a suitable solvent (e.g., 0.1 N HCl). From this, prepare a series of working standard solutions of varying concentrations.

  • Sample Solution Preparation: Prepare a stock solution of the sample to be tested in the same solvent as the standard. Dilute to a concentration expected to be in the range of the standard curve.

  • Inoculum Preparation: Prepare a standardized suspension of the test organism in sterile saline or buffer to a specific turbidity (e.g., McFarland standard).

  • Plate Preparation: Inoculate the molten agar medium with the standardized bacterial suspension and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Cylinder Placement: Place sterile stainless steel or porcelain cylinders onto the surface of the solidified agar.

  • Application of Solutions: Fill the cylinders with the standard and sample solutions.

  • Incubation: Incubate the plates at a specified temperature (e.g., 32-35 °C) for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zones of complete inhibition of bacterial growth around each cylinder.

  • Calculation: Plot the logarithm of the concentration of the standard solutions against the zone diameters. Determine the concentration of the sample solution from the standard curve.

Conclusion

This compound remains a significant compound for scientific investigation within the tetracycline class of antibiotics. Its well-characterized mechanism of action, broad antibacterial spectrum, and established analytical methods provide a solid foundation for further research in drug development and antimicrobial resistance studies. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of this compound.

References

Methodological & Application

Methacycline Hydrochloride for Tet-Inducible Expression Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline-inducible (Tet) expression system is a powerful and widely used tool for the precise control of gene expression in prokaryotic and eukaryotic cells. This system allows for the temporal and quantitative regulation of a gene of interest, which is crucial for studies in functional genomics, drug discovery, and biopharmaceutical production. The system relies on the tetracycline repressor protein (TetR) and its binding to the tetracycline operator (tetO) sequence. Gene expression is controlled by the administration of tetracycline or its analogs, which bind to TetR and modulate its affinity for tetO.

While doxycycline is the most commonly used inducer for the Tet-On and Tet-Off systems, other tetracycline analogs, such as methacycline hydrochloride, can also be utilized. This document provides detailed application notes and protocols for the use of this compound as an inducer in Tet-inducible expression systems.

Principle of Tet-Inducible Systems

The Tet system operates in two primary configurations: Tet-Off and Tet-On.

  • Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion of TetR and the VP16 activation domain, binds to the tetO sequences in the promoter of the target gene, driving its expression. In the presence of an inducer like methacycline, tTA undergoes a conformational change, preventing it from binding to tetO and thus shutting off gene expression.

  • Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which binds to the tetO sequence and activates transcription only in the presence of an inducer. This is the more commonly used system due to its direct cause-and-effect relationship between the inducer and gene expression.

This compound as an Inducer

Methacycline is a semi-synthetic tetracycline antibiotic that can serve as an effector molecule for both Tet-On and Tet-Off systems. Its ability to induce gene expression is based on its binding to the TetR protein and its variants (tTA and rtTA).

Physicochemical Properties and Handling
PropertyValue
Molecular Formula C₂₂H₂₂N₂O₈ · HCl
Molecular Weight 478.9 g/mol
Appearance Yellow crystalline powder
Solubility Soluble in water, ethanol, and methanol.[1]
Storage Store at -20°C, protected from light. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

Stock Solution Preparation (10 mg/mL):

  • Weigh out 10 mg of this compound powder.

  • Dissolve in 1 mL of sterile deionized water or 70% ethanol.

  • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquot into light-protected tubes and store at -20°C or -80°C.

Quantitative Data: Methacycline vs. Doxycycline

While doxycycline is the most characterized inducer for Tet systems, understanding the comparative efficacy of methacycline is crucial for its application. The primary determinant of an inducer's effectiveness is its binding affinity to the TetR protein.

InducerRelative Binding Affinity to AbTetR
Doxycycline= Methacycline
Tetracycline< Doxycycline = Methacycline
Minocycline< Tetracycline
Oxytetracycline= Doxycycline = Methacycline

Data adapted from a study on Acinetobacter baumannii TetR (AbTetR). While not identical to the TetR variants used in all commercial Tet systems, this provides a valuable relative comparison.

This data suggests that this compound has a comparable binding affinity to the Tet repressor as doxycycline, indicating it can be a potent inducer in Tet-inducible systems. However, optimal concentrations and induction kinetics may vary depending on the specific cell line and the variant of the Tet-transactivator being used.

Signaling Pathways and Experimental Workflows

Tet-On Signaling Pathway

TetOn cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methacycline Methacycline Hydrochloride rtTA_inactive rtTA (inactive) Methacycline->rtTA_inactive Binds rtTA_active rtTA (active) rtTA_inactive->rtTA_active Conformational Change TRE TRE (Tetracycline Response Element) rtTA_active->TRE Binds Gene Gene of Interest mRNA mRNA TRE->mRNA Transcription Protein Protein of Interest mRNA->Protein Translation

Caption: Tet-On system activation by this compound.

Tet-Off Signaling Pathway

TetOff cluster_extracellular Extracellular cluster_nucleus Nucleus Methacycline Methacycline Hydrochloride tTA_active tTA (active) Methacycline->tTA_active Binds tTA_inactive tTA (inactive) tTA_active->tTA_inactive Conformational Change TRE TRE (Tetracycline Response Element) tTA_active->TRE Binds (No Methacycline) tTA_inactive->TRE Dissociates from Gene Gene of Interest mRNA mRNA TRE->mRNA Transcription (No Methacycline) Protein Protein of Interest mRNA->Protein Translation

Caption: Tet-Off system inhibition by this compound.

Experimental Workflow for Characterization

Workflow A Prepare Methacycline Stock Solution B Determine Optimal Concentration (Dose-Response) A->B C Characterize Induction Kinetics B->C E Evaluate Cytotoxicity B->E F Analyze Gene Expression (qPCR, Western Blot, etc.) B->F D Assess Reversibility C->D C->F D->F

References

Application Notes: Preparing Methacycline Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Methacycline hydrochloride is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1] It functions primarily by inhibiting protein synthesis in bacteria, making it an effective agent against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Its mechanism involves binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting translation.[2][4][5] Beyond its antimicrobial properties, recent research has highlighted its role as a potent inhibitor of the epithelial-mesenchymal transition (EMT) and its ability to modulate non-Smad signaling pathways, such as JNK, p38, and Akt.[6][7][8]

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure consistency and accuracy in research applications.

Physicochemical Properties

This compound is a yellow crystalline powder.[5][9] It is crucial to handle the compound in a controlled environment, protecting it from light and moisture, as it is unstable in light and hygroscopic.[4][5]

Table 1: Chemical and Physical Properties of this compound

Property Value References
CAS Number 3963-95-9 [5][8][9]
Molecular Formula C₂₂H₂₂N₂O₈ • HCl [5][10]
Molecular Weight 478.88 g/mol [5][9][10]
Appearance Yellow crystalline powder [5][9]
pH (10 mg/mL in water) 2.0 - 3.0 [5][11]

| Storage (Solid) | Room temperature (≤30°C), in a dry, dark place |[5][9][12] |

Solubility Data

The solubility of this compound can vary between suppliers and based on the specific diluent used. It is recommended to perform small-scale solubility tests before preparing a large-volume stock solution.

Table 2: Solubility of this compound

Solvent Solubility References
Water Good solubility; reported as 7.5 g/L at 21°C [4][13]
PBS (pH 7.2) ~1 mg/mL [14]
DMSO 5 - 95 mg/mL [7][14]
DMF ~10 mg/mL [13][14]
Ethanol Soluble [13][15]

| Methanol | Soluble |[13][15] |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution, a common starting concentration for many in vitro assays.

Materials:

  • This compound powder (CAS 3963-95-9)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-calculation: Determine the required volume of DMSO. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of this compound.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 10 mg of this compound powder directly into the tube.

    • Note: this compound is hygroscopic; minimize its exposure to air.[5]

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.[16]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can inactivate the product, dispense the stock solution into single-use, light-protecting aliquots (e.g., 20 µL or 50 µL).[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots protected from light.

    • For short-term storage (up to 1 month), store at -20°C.[6][16]

    • For long-term storage (up to 6 months), store at -80°C.[6][16]

Protocol 2: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

  • Thawing: Remove one aliquot of the 10 mg/mL stock solution from the freezer and thaw it at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 20 µM working solution:

    • Convert stock concentration to Molarity: (10 mg/mL) / (478.88 g/mol ) = 0.02088 M or 20.88 mM.

    • Use the dilution formula M₁V₁ = M₂V₂: (20.88 mM)(V₁) = (0.020 mM)(1000 µL) V₁ ≈ 0.96 µL

  • Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution.

    • First, prepare an intermediate dilution (e.g., 1 mM) by adding a calculated amount of stock solution to your buffer or medium.

    • Then, use the intermediate dilution to prepare your final working concentration.

  • Final Preparation: Add the calculated volume of the stock solution to the final volume of your cell culture medium or buffer. Mix gently but thoroughly by pipetting.

    • Note: The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

  • Sterilization (for cell culture): If preparing a working solution for cell-based assays, it should be sterile-filtered through a 0.22 µm syringe filter after dilution.[6]

Visualizations

Experimental Workflow

The following diagram outlines the logical steps for preparing and storing this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain Methacycline HCl Powder weigh Weigh Powder Accurately (Protect from light/moisture) start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO, Water) weigh->add_solvent dissolve Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve aliquot Aliquot into Light-Protecting, Single-Use Tubes dissolve->aliquot store Store Aliquots (-20°C or -80°C) aliquot->store use Dilute to Working Concentration in Assay Buffer for Use store->use end End: Use in Experiment use->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound primarily acts by inhibiting bacterial protein synthesis. Additionally, it has been shown to inhibit key signaling pathways involved in cellular processes like fibrosis.

G cluster_protein_synthesis Bacterial Protein Synthesis Inhibition cluster_emt EMT Pathway Inhibition methacycline Methacycline HCl ribosome 30S Ribosomal Subunit methacycline->ribosome Binds protein Protein Synthesis ribosome->protein Blocks trna aminoacyl-tRNA trna->ribosome tgfb1 TGF-β1 non_smad Non-Smad Pathways (JNK, p38, Akt) tgfb1->non_smad emt Epithelial-Mesenchymal Transition (EMT) & Fibrosis non_smad->emt methacycline2 Methacycline HCl methacycline2->non_smad Inhibits

Caption: Mechanisms of action for this compound.

References

Methacycline Hydrochloride: In Vivo Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline hydrochloride, a semi-synthetic tetracycline antibiotic, has demonstrated therapeutic potential beyond its antimicrobial properties. Emerging research highlights its efficacy in preclinical in vivo models of pulmonary fibrosis, with promising implications for its use as an anti-inflammatory and neuroprotective agent. This document provides detailed application notes and experimental protocols for in vivo studies using this compound, focusing on its concentration, administration, and relevant signaling pathways.

Introduction

This compound is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria.[1][2] Beyond this primary function, it has been identified as a potent inhibitor of epithelial-mesenchymal transition (EMT), a key process in fibrosis and cancer progression.[3][4] Its therapeutic effects are attributed to the modulation of various signaling pathways, including the inhibition of non-Smad pathways such as c-Jun N-terminal kinase (JNK), p38, and Akt.[3][4] This document outlines protocols for investigating the in vivo applications of this compound in pulmonary fibrosis and provides guidance for exploring its anti-inflammatory and neuroprotective potential based on evidence from related tetracycline compounds.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/ConditionReference
IC₅₀ (EMT Inhibition) ~5 µMA549 cells[3][4]
Table 2: In Vivo Dosage of this compound
ApplicationAnimal ModelDosageRoute of AdministrationReference
Pulmonary Fibrosis Mouse100 mg/kg/dayIntraperitoneal (i.p.)[5][6]
Table 3: Suggested In Vivo Dosage Ranges for Other Tetracyclines (for protocol adaptation)
ApplicationTetracycline DerivativeAnimal ModelDosageRoute of AdministrationReference
Neuroprotection MinocyclineRat (Stroke)3 - 10 mg/kgIntravenous (i.v.)[4]
Neuroprotection MinocyclineGerbil (Global Ischemia)90 mg/kg (initial), then 45 mg/kgIntraperitoneal (i.p.)[1]
Anti-inflammation DoxycyclineDog (Periodontal Disease)2 mg/kgOral[7]

Signaling Pathways

This compound's role in inhibiting EMT is linked to its modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it has been shown to inhibit TGF-β1-induced non-Smad pathways, including JNK, p38, and Akt activation.[3][4]

TGF_beta_pathway TGF-β Signaling Pathway in EMT and Inhibition by Methacycline TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Pathway TGFbR->Smad NonSmad Non-Smad Pathways (JNK, p38, Akt) TGFbR->NonSmad EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT NonSmad->EMT Methacycline Methacycline HCl Methacycline->NonSmad Inhibits pulmonary_fibrosis_workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis Induction Day 0: Induce Pulmonary Fibrosis (Intratracheal Bleomycin) Treatment Day 10-17: Administer Methacycline HCl (100 mg/kg, i.p., daily) Induction->Treatment Analysis Day 17: Euthanize and Analyze (Survival, Histology, Gene Expression) Treatment->Analysis

References

Application Notes and Protocols: Methacycline as an Inhibitor of TGF-β1 Induced Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a crucial role in various cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) remodeling.[1][2] Dysregulation of the TGF-β1 signaling pathway is implicated in the pathogenesis of numerous diseases, particularly fibrotic disorders and cancer.[2][3][4] Consequently, the inhibition of TGF-β1-induced pathways presents a promising therapeutic strategy. Methacycline, a tetracycline antibiotic, has been identified as a potent inhibitor of epithelial-to-mesenchymal transition (EMT), a key process in fibrosis and cancer progression that is often induced by TGF-β1.[3][5][6] Notably, methacycline exerts its inhibitory effects on TGF-β1 signaling primarily through non-Smad pathways, without directly affecting the canonical Smad2/3 phosphorylation.[3][5][6]

These application notes provide a comprehensive overview of the use of methacycline to inhibit TGF-β1 induced pathways, including quantitative data on its efficacy, detailed experimental protocols, and visual representations of the relevant signaling cascades and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of methacycline on TGF-β1-induced cellular responses.

ParameterCell LineValueReference
IC50 (EMT Inhibition) A549~5 µM[3][6]

Table 1: In Vitro Efficacy of Methacycline

BiomarkerCell TypeMethacycline ConcentrationTreatment DurationResultReference
α-smooth muscle actin (α-SMA)Primary alveolar epithelial cells10, 20 µM48 hoursInhibition of TGF-β1-induced expression[6]
Snail1Primary alveolar epithelial cells10, 20 µM48 hoursInhibition of TGF-β1-induced expression[6]
Collagen IPrimary alveolar epithelial cells10, 20 µM48 hoursInhibition of TGF-β1-induced expression[6]
c-Jun N-terminal kinase (JNK)Primary alveolar epithelial cellsNot specifiedNot specifiedInhibition of TGF-β1-induced activation[3]
p38 MAPKPrimary alveolar epithelial cellsNot specifiedNot specifiedInhibition of TGF-β1-induced activation[3]
AktPrimary alveolar epithelial cellsNot specifiedNot specifiedInhibition of TGF-β1-induced activation[3]

Table 2: Effect of Methacycline on TGF-β1-Induced Biomarkers

Signaling Pathways and Mechanism of Action

TGF-β1 initiates signaling by binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[7][8] This activation can trigger two main downstream signaling cascades: the canonical Smad pathway and the non-canonical (non-Smad) pathways.

  • Canonical Smad Pathway: The activated TβRI phosphorylates Smad2 and Smad3, which then form a complex with Smad4.[7][8] This complex translocates to the nucleus to regulate the transcription of target genes.[7][8]

  • Non-Canonical (Non-Smad) Pathways: TGF-β1 can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, p38) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][9][10]

Methacycline has been shown to inhibit the TGF-β1-induced activation of the non-Smad pathways, specifically the JNK, p38, and Akt pathways, without affecting the phosphorylation of Smad2 or Smad3.[3] This selective inhibition of non-Smad signaling underlies its ability to block TGF-β1-induced EMT and fibrogenesis.

TGFB1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII TBRI TβRI TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates JNK JNK TBRI->JNK p38 p38 TBRI->p38 Akt Akt TBRI->Akt pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., α-SMA, Snail1, Collagen I) Smad_complex->Gene_transcription pJNK p-JNK pp38 p-p38 pAkt p-Akt pJNK->Gene_transcription pp38->Gene_transcription pAkt->Gene_transcription Methacycline Methacycline Methacycline->JNK Inhibits Methacycline->p38 Inhibits Methacycline->Akt Inhibits

Caption: TGF-β1 signaling and the inhibitory action of methacycline.

Experimental Protocols

The following are generalized protocols for investigating the inhibitory effects of methacycline on TGF-β1-induced pathways, based on published methodologies.

Cell Culture and Treatment
  • Cell Seeding: Plate A549 cells (or other relevant epithelial cell lines) in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for cell viability assays).

  • Cell Adhesion: Allow cells to adhere and reach a desired confluency (typically 70-80%) in complete growth medium.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.

  • Pre-treatment with Methacycline: Add methacycline hydrochloride (dissolved in a suitable solvent like DMSO) to the culture medium at the desired final concentrations (e.g., 5, 10, 20 µM). A vehicle control (DMSO alone) should be included. Incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • TGF-β1 Stimulation: Add recombinant human TGF-β1 to the culture medium at a final concentration known to induce a response in the specific cell line (e.g., 1-10 ng/mL).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 30 minutes for phosphorylation studies, 24-48 hours for protein expression or EMT marker analysis).

Western Blot Analysis for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay or a similar method.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-JNK, phospho-p38, phospho-Akt, α-SMA, Snail1, Collagen I, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence Staining for EMT Markers
  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat as described in the "Cell Culture and Treatment" protocol.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against EMT markers (e.g., E-cadherin, Vimentin, α-SMA) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies in the dark for 1 hour at room temperature.

  • Counterstaining: Counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Experimental_Workflow start Start cell_seeding Seed A549 Cells start->cell_seeding adhesion Allow Cell Adhesion cell_seeding->adhesion serum_starvation Serum Starvation (Optional) adhesion->serum_starvation methacycline_pretreatment Pre-treat with Methacycline serum_starvation->methacycline_pretreatment tgfb1_stimulation Stimulate with TGF-β1 methacycline_pretreatment->tgfb1_stimulation incubation Incubate (30 min - 48 hr) tgfb1_stimulation->incubation endpoint_analysis Endpoint Analysis incubation->endpoint_analysis western_blot Western Blot endpoint_analysis->western_blot immunofluorescence Immunofluorescence endpoint_analysis->immunofluorescence data_analysis Data Analysis western_blot->data_analysis immunofluorescence->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying methacycline's effects.

Conclusion

Methacycline represents a valuable research tool for investigating the role of non-Smad TGF-β1 signaling in various pathological processes. Its ability to selectively inhibit these pathways provides a means to dissect the complex signaling network of TGF-β1 and to explore the therapeutic potential of targeting non-Smad signaling in diseases such as pulmonary fibrosis. The protocols and data presented here serve as a guide for researchers and drug development professionals interested in utilizing methacycline for their studies.

References

Application Notes and Protocols: Performing a Time-Kill Curve Assay with Methacycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacycline hydrochloride is a semi-synthetic tetracycline antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome.[1][2] This action effectively halts the elongation of peptide chains, leading to an arrest of bacterial growth.

Time-kill curve assays are a critical in vitro method used in antimicrobial drug development to assess the pharmacodynamics of an antibiotic. These assays provide detailed information on the rate and extent of bacterial killing over time at various drug concentrations. The data generated is essential for characterizing an antimicrobial agent as either bacteriostatic (inhibiting bacterial growth) or bactericidal (actively killing bacteria) and for understanding its concentration-dependent or time-dependent killing kinetics. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.

These application notes provide a detailed protocol for performing a time-kill curve assay with this compound against susceptible bacterial strains.

Signaling Pathway of Methacycline Action

Methacycline, like other tetracyclines, targets the bacterial ribosome to inhibit protein synthesis. The following diagram illustrates the simplified signaling pathway of its mechanism of action.

Methacycline_Action cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S A_site A-site mRNA mRNA Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Prevents peptide elongation Methacycline Methacycline Methacycline->30S Binds to 30S subunit tRNA Aminoacyl-tRNA tRNA->A_site Blocks binding Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition

Caption: Mechanism of methacycline action on the bacterial ribosome.

Experimental Protocols

A crucial prerequisite for a time-kill curve assay is the determination of the Minimum Inhibitory Concentration (MIC) of this compound for the test organism. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The concentrations of this compound used in the time-kill assay are typically based on multiples of the MIC value (e.g., 0.5x, 1x, 2x, 4x MIC).

Materials and Reagents
  • This compound powder (USP reference standard)

  • Recommended bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile water, ethanol, or DMSO for stock solution preparation

  • Sterile culture tubes and flasks

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Spiral plater or sterile spreaders

Preparation of this compound Stock Solution

This compound is soluble in water, ethanol, and DMSO.[2] For microbiological assays, preparing a stock solution in a sterile solvent is crucial.

  • Calculate the required amount of powder: Use the following formula to determine the weight of this compound powder needed: Weight (mg) = (Volume (mL) x Concentration (mg/mL)) / (Potency (µg/mg) / 1000)

  • Dissolution: Aseptically weigh the calculated amount of this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilization: If the solvent is not self-sterilizing (like DMSO or ethanol), filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or -80°C, protected from light. Tetracyclines can be light-sensitive.[3]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC should be determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using the broth microdilution method.

  • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies. b. Transfer the colonies to a tube containing sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculation and Incubation: a. Inoculate each well (containing 100 µL of the antibiotic dilution) with 100 µL of the standardized bacterial suspension. b. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Protocol for Time-Kill Curve Assay

The following diagram outlines the workflow for the time-kill curve experiment.

Kill_Curve_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute to ~5x10^5 CFU/mL in CAMHB Prepare_Inoculum->Dilute_Inoculum Inoculate Inoculate Tubes with Bacterial Suspension Dilute_Inoculum->Inoculate Prepare_Tubes Prepare Culture Tubes with Methacycline Concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x MIC) Prepare_Tubes->Inoculate Incubate Incubate at 35°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24 hours) Incubate->Sample Serial_Dilute Perform Serial Dilutions in Sterile Saline Sample->Serial_Dilute Plate Plate Dilutions on MHA Serial_Dilute->Plate Incubate_Plates Incubate Plates for 18-24 hours Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

References

Application Notes and Protocols: Methacycline Hydrochloride in Pulmonary Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methacycline hydrochloride in preclinical research models of pulmonary fibrosis. The protocols detailed below are based on established methodologies and aim to facilitate the investigation of methacycline's anti-fibrotic properties.

Introduction

This compound, a tetracycline antibiotic, has been identified as a potent inhibitor of epithelial-mesenchymal transition (EMT), a critical process in the pathogenesis of pulmonary fibrosis.[1][2][3] Research has demonstrated its efficacy in both in vitro and in vivo models of the disease, suggesting its potential as a therapeutic agent. This compound exerts its anti-fibrotic effects by inhibiting non-Smad signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt, without directly affecting the canonical TGF-β1 Smad signaling pathway.[1][3]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineConditionValueReference
IC50A549 (human alveolar epithelial cells)Inhibition of TGF-β1-induced EMT~5 µM[1][3]
Effective ConcentrationPrimary alveolar epithelial cellsInhibition of TGF-β1-induced α-SMA, Snail1, and collagen I10, 20 µM[3]
In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
Animal ModelTreatmentDosing RegimenKey FindingsReference
MiceThis compound100 mg/kg/day, intraperitoneal injection, starting 10 days after bleomycin instillationImproved survival at Day 17; Attenuated bleomycin-induced EMT markers (Snail1, Twist1, collagen I, fibronectin)[1][3]

Experimental Protocols

In Vitro Inhibition of Epithelial-Mesenchymal Transition (EMT)

Objective: To assess the inhibitory effect of this compound on TGF-β1-induced EMT in alveolar epithelial cells.

Materials:

  • A549 cells or primary alveolar epithelial cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Recombinant human TGF-β1

  • This compound

  • Antibodies for Western blotting or immunofluorescence (e.g., anti-α-SMA, anti-Snail1, anti-collagen I, anti-E-cadherin)

  • DMSO (vehicle control)

Procedure:

  • Cell Culture: Culture A549 cells or primary alveolar epithelial cells in a suitable medium until they reach 80-90% confluency.

  • Starvation: Serum-starve the cells for 24 hours to synchronize their growth phase.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.

    • Induce EMT by adding TGF-β1 (e.g., 5 ng/mL) to the culture medium.

  • Incubation: Incubate the cells for 48 hours.

  • Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the expression levels of EMT markers such as α-smooth muscle actin (α-SMA), Snail1, and collagen I. E-cadherin can be used as an epithelial marker.

    • Immunofluorescence: Fix and permeabilize the cells, then stain for EMT markers to visualize changes in protein expression and localization.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of pulmonary fibrosis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Saline (sterile)

  • Intratracheal instillation device

  • Animal housing and care facilities

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control animals should receive saline only.[4]

  • Treatment:

    • Begin treatment with this compound on day 10 post-bleomycin administration, after the initial inflammatory phase has subsided.[1][5]

    • Administer this compound daily via intraperitoneal injection at a dose of 100 mg/kg.[1][3] The control group should receive vehicle injections.

  • Monitoring: Monitor the animals daily for signs of distress and record their body weight.

  • Endpoint Analysis (Day 17):

    • Euthanize the mice.

    • Harvest the lungs.

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition and fibrosis.

    • Hydroxyproline Assay: Homogenize the other lung lobe to measure the total collagen content using a hydroxyproline assay, a quantitative marker of fibrosis.

    • Gene and Protein Expression: Analyze the expression of fibrotic and EMT markers (e.g., Snail1, Twist1, collagen I, fibronectin) using qPCR or Western blotting.

Visualizations

Signaling Pathway of this compound in Inhibiting TGF-β1-Induced EMT

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_smad Smad Pathway (Not Affected) cluster_non_smad Non-Smad Pathways (Inhibited) cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 JNK JNK TGFBR->JNK p38 p38 TGFBR->p38 Akt Akt TGFBR->Akt TGFB1 TGF-β1 TGFB1->TGFBR Methacycline Methacycline Hydrochloride Methacycline->JNK Inhibits Methacycline->p38 Inhibits Methacycline->Akt Inhibits Smad4 Smad4 Smad23->Smad4 EMT_Genes EMT Gene Transcription (Snail1, Twist1, Collagen I) Smad4->EMT_Genes Promotes JNK->EMT_Genes Promotes p38->EMT_Genes Promotes Akt->EMT_Genes Promotes

Caption: this compound inhibits TGF-β1-induced EMT via non-Smad pathways.

Experimental Workflow for In Vitro Studies

G A 1. Culture Alveolar Epithelial Cells B 2. Serum Starvation (24 hours) A->B C 3. Pre-treatment with Methacycline HCl or Vehicle B->C D 4. Stimulation with TGF-β1 C->D E 5. Incubation (48 hours) D->E F 6. Analysis of EMT Markers (Western Blot, Immunofluorescence) E->F

Caption: Workflow for in vitro evaluation of this compound's anti-EMT effects.

Experimental Workflow for In Vivo Studies

G A 1. Acclimatize Mice B 2. Induce Pulmonary Fibrosis (Intratracheal Bleomycin) A->B C 3. Daily Treatment (Day 10-17) (Methacycline HCl or Vehicle) B->C D 4. Monitor Animal Health and Body Weight C->D E 5. Euthanize and Harvest Lungs (Day 17) D->E F 6. Endpoint Analysis (Histology, Hydroxyproline, Gene/Protein Expression) E->F

Caption: Workflow for in vivo assessment of this compound in a fibrosis model.

References

Application Notes and Protocols for the Analytical Detection of Methacycline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of methacycline in laboratory samples. The methods outlined are tailored for researchers, scientists, and professionals in drug development, focusing on widely used and validated analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is the most extensively utilized technique for the determination of methacycline.[1][2] It offers excellent separation of methacycline from its related substances and degradation products, making it ideal for quality control in bulk materials and pharmaceutical preparations.[3] The method typically employs a reversed-phase column, such as a C18 or C8, with UV detection.[3][4] HPLC provides a balance of sensitivity, selectivity, and cost-effectiveness for routine analysis.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Bulk Drug or Formulation Sample Dissolution Dissolve in Diluent (e.g., Water/Methanol) Sample->Dissolution Filtration Filter through 0.45 µm Membrane Dissolution->Filtration Autosampler Inject Sample Filtration->Autosampler Column C18 Separation Column (e.g., 4.6 x 150 mm) Autosampler->Column Detector UV Detector (e.g., 280 nm or 350 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify based on Peak Area vs. Standard Chromatogram->Quantification

Caption: General workflow for methacycline analysis using HPLC.

Protocol: HPLC-UV for Methacycline in Bulk Material

This protocol is adapted from established methods for the analysis of methacycline and its related substances.[3][5]

  • Reagents and Materials:

    • USP Methacycline Hydrochloride Reference Standard (RS)

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate

    • Ethylenediaminetetraacetic acid disodium salt (EDTA)

    • Triethylamine

    • Glacial Acetic Acid

    • Deionized Water

    • Zorbax Eclipse XDB-C18 Column (250 x 4.6 mm, 5 µm) or equivalent[3]

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Analytical balance

    • pH meter

    • Sonicator

  • Preparation of Solutions:

    • Buffer Solution: Prepare a solution containing 0.25 M ammonium acetate, 0.01 M EDTA disodium salt, and 0.1% (v/v) triethylamine. Adjust the pH to 8.3 with glacial acetic acid.[3]

    • Mobile Phase: Mix the Buffer Solution and Acetonitrile in a ratio of 87:13 (v/v). Degas the solution before use.[3]

    • Standard Preparation: Accurately weigh about 28 mg of USP this compound RS into a 50 mL volumetric flask. Add 10 mL of water to dissolve, then dilute to volume with the Mobile Phase and mix.[6]

    • Sample Preparation: Prepare a stock solution of the sample to obtain a concentration of about 0.5 mg/mL of methacycline in the Mobile Phase. Filter the solution through a 0.45 µm filter before injection.[6]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[3]

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 35°C[3]

    • Detection Wavelength: 280 nm[3]

    • Injection Volume: 10 µL[5]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solution to verify system suitability (e.g., tailing factor, theoretical plates).

    • Inject the sample solution.

    • Identify the methacycline peak by comparing the retention time with the standard.

    • Calculate the concentration of methacycline in the sample by comparing the peak area with that of the standard.

Quantitative Data for HPLC Methods

ParameterValueMatrixSource
Linearity Range1-1000 µg/mLBulk Form[3]
Limit of Detection (LOD)0.1 µg/mLBulk Form[3]
Limit of Quantification (LOQ)0.3 µg/mLBulk Form[3]
Recovery99.1-100.4%Pharmaceutical Formulations[3]
Relative Standard Deviation (RSD)1.03%Pharmaceutical Preparations[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is a highly sensitive and selective method for determining trace levels of methacycline in complex biological and environmental matrices such as water, tissue, and urine.[7][8][9] The technique combines the separation power of liquid chromatography with the mass analysis capability of tandem mass spectrometry. This allows for confident identification and quantification, even at very low concentrations.[9] Sample preparation, typically involving Solid-Phase Extraction (SPE), is critical to remove matrix interferences and concentrate the analyte.[8][9]

Protocol: LC-MS/MS for Methacycline in Water Samples

This protocol is based on methods developed for the analysis of tetracyclines in surface water.[8]

  • Reagents and Materials:

    • Methacycline standard

    • Methacycline-d3 or other suitable internal standard (IS)

    • Methanol (LC-MS Grade)

    • Acetone (HPLC Grade)

    • Formic Acid

    • Na₂EDTA

    • Ultrapure water

    • Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., 200 mg/6 mL)[8]

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • SPE manifold

    • Nitrogen evaporator

  • Sample Preparation (Solid-Phase Extraction):

    • Collect a 1 L water sample in an amber bottle. Add Na₂EDTA to a final concentration of 0.5 g/L and adjust the pH to 3.0.[9]

    • Condition the HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the entire water sample onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Dry the cartridge under vacuum or nitrogen for 10 minutes.

    • Elute the analytes with 4 mL of acetone:methanol (1:1, v/v).[9]

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of methanol-water (1:9, v/v) containing the internal standard.[8]

SPE Workflow for Sample Cleanup

cluster_spe Solid-Phase Extraction (SPE) cluster_downstream Post-Elution Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample (pH 3.0 Water + EDTA) Condition->Load Wash 3. Wash Cartridge (Ultrapure Water) Load->Wash Elute 4. Elute Methacycline (Acetone/Methanol) Wash->Elute Evaporate Evaporate Eluate (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).

  • LC-MS/MS Conditions:

    • Column: C8 or C18 UHPLC Column (e.g., 2.0 x 100 mm, 2.2 µm)[8]

    • Mobile Phase A: 10 mmol/L trifluoroacetic acid in water[8]

    • Mobile Phase B: Methanol[8]

    • Gradient: A suitable gradient to separate methacycline from other components (e.g., 10% B held for 0.5 min, ramp to 50% B over 0.5 min).[8]

    • Flow Rate: 0.3-0.4 mL/min

    • Column Temperature: 35°C[8]

    • Ionization Mode: ESI Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for methacycline must be optimized.

Quantitative Data for LC-MS/MS Methods

ParameterValueMatrixSource
Linearity Range0.2-100 µg/LWater[9]
Limit of Detection (LOD)0.01–0.15 ng/LWater[9]
Limit of Quantification (LOQ)0.03–0.50 ng/LWater[9]
Recovery70-118%Water[9]
Recovery (Trueness)88.6-106%Shrimp Tissue[7]

Capillary Electrophoresis (CE)

Application Note: Capillary Electrophoresis (CE) is an alternative separation technique known for its high separation efficiency, low sample and reagent consumption, and rapid analysis times.[10][11] It is particularly useful for analyzing charged molecules like methacycline in aqueous samples.[12] While some studies have noted challenges with method transferability and precision between different CE instruments, optimized methods have been developed to improve peak shape and reproducibility.[12] On-line preconcentration techniques, such as field-amplified sample injection, can be employed to significantly enhance the detection sensitivity.[13]

Protocol: Capillary Zone Electrophoresis (CZE) for Tetracyclines

This protocol is a generalized procedure based on methods for analyzing tetracycline antibiotics in urine samples.[13]

  • Reagents and Materials:

    • Methacycline standard

    • Tris(hydroxymethyl) aminomethane (Tris)

    • L-histidine

    • Methyl-β-cyclodextrin

    • Hydrochloric acid (for pH adjustment)

    • Sodium hydroxide (for capillary rinsing)

    • Fused-silica capillary (e.g., 60 cm length, 75 µm i.d.)

  • Instrumentation:

    • Capillary Electrophoresis system with a UV detector.

  • Preparation of Solutions:

    • Background Electrolyte (BGE): Prepare an aqueous solution of 50 mM Tris, 50 mM L-histidine, and 5 mM methyl-β-cyclodextrin. The pH is typically around 8.76 without adjustment.[10]

    • Sample Diluent: Ultrapure water or a low-conductivity buffer. For field-amplified injection, samples may be diluted 1:100 in the sample solvent.[13]

    • Standard Solutions: Prepare a stock solution of methacycline in the sample diluent and perform serial dilutions to create calibration standards.

    • Sample Preparation: Dilute the liquid sample (e.g., urine) with the sample diluent. Centrifuge to remove particulates if necessary.[13]

  • CE Conditions:

    • Capillary: Uncoated fused-silica capillary (e.g., 60.2 cm total length, 75 µm i.d.)[10]

    • Capillary Conditioning: Rinse sequentially with 0.1 M NaOH, water, and BGE before the first use.

    • Pre-injection Rinse: Rinse the capillary with BGE for a set time (e.g., 2 minutes).

    • Injection: Hydrodynamic or electrokinetic injection. For enhanced sensitivity, use field-amplified sample injection (electrokinetic injection from a low-conductivity sample matrix).[13]

    • Separation Voltage: +25 kV[10]

    • Temperature: 25°C

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 350 nm).

  • Procedure:

    • Condition the new capillary.

    • Perform a pre-injection rinse with BGE.

    • Inject the standard or sample.

    • Apply the separation voltage.

    • Monitor the electropherogram for the methacycline peak.

    • Ensure inter-injection rinsing to maintain repeatability.[10]

Quantitative Data for CE Methods

ParameterValueMatrixSource
Limit of Quantification (LOQ)< 0.8 mg/LSpiked Urine[13]
Recovery92.1-96.7%Spiked Urine[13]
Intra-day Precision (%RSD)< 14%Spiked Urine[13]
Inter-day Precision (%RSD)< 14%Spiked Urine[13]
Sensitivity Enhancement Factor450-800 fold (with on-line preconcentration)-[13]

UV-Vis Spectrophotometry

Application Note: UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method for the determination of methacycline, suitable for pharmaceutical preparations where the concentration is relatively high and the matrix is simple.[14] The method relies on the formation of a colored complex between methacycline and a chromogenic reagent, which can be measured with a spectrophotometer.[14][15] While it lacks the selectivity of chromatographic methods, its simplicity makes it useful for preliminary assays or in settings with limited instrumentation.

Protocol: Spectrophotometric Determination with Uranyl Acetate

This protocol is based on the reaction of tetracyclines with uranyl acetate to form a colored complex.[14]

  • Reagents and Materials:

    • Methacycline standard

    • Uranyl acetate reagent

    • N,N-dimethylformamide (DMF)

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Volumetric flasks and pipettes

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound in DMF. Create a series of calibration standards by diluting the stock solution with DMF.

    • Sample Solution: Dissolve a known quantity of the pharmaceutical formulation powder in DMF to achieve a concentration within the calibration range. Filter if necessary.

  • Procedure:

    • To a set volume of the standard or sample solution in a volumetric flask, add the uranyl acetate reagent.

    • Dilute to the final volume with DMF.

    • Allow the reaction to proceed for the recommended time to ensure complete color development.

    • Measure the absorbance of the resulting orange-red complex at the wavelength of maximum absorbance (λmax), which is approximately 402 nm for this compound.[14]

    • Prepare a reagent blank using DMF and the reagent, and use it to zero the spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of methacycline in the sample solution from the calibration curve.

Quantitative Data for Spectrophotometric Methods

ParameterValueReagentSource
Beer's Law Range0-110 µg/mLUranyl Acetate[14]
Wavelength (λmax)402 nmUranyl Acetate[14]
Beer's Law Range1-14 µg of boron (as complex)Boron[15]
Wavelength (λmax)520 nmBoron[15]
Molar Absorptivity1.19 x 10⁴ L mol⁻¹ cm⁻¹Boron[15]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methacycline Hydrochloride for Tet-On Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of methacycline hydrochloride in Tetracycline-inducible (Tet-On) gene expression systems. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and robust protocols to help researchers, scientists, and drug development professionals achieve tight, dose-dependent control of gene expression.

Frequently Asked Questions (FAQs)

Q1: How does the Tet-On gene expression system work?

The Tet-On system is a powerful method for regulating gene expression in eukaryotic cells.[1] It consists of two key components: the reverse tetracycline transactivator (rtTA) protein and a tetracycline response element (TRE) located within a promoter that controls your gene of interest (GOI).

In its inactive state, the rtTA protein does not bind to the TRE, and the GOI is not expressed. When an inducer like this compound is introduced, it binds to the rtTA protein, causing a conformational change. This activated rtTA-methacycline complex then binds to the TRE, driving high-level expression of the downstream gene.[2]

TetOn_Mechanism cluster_off System OFF (No Inducer) cluster_on System ON (+ Methacycline) rtTA_off rtTA Protein TRE_off TRE Promoter rtTA_off->TRE_off No Binding GOI_off Gene of Interest (GOI) Silence No Transcription GOI_off->Silence Meth Methacycline rtTA_on rtTA Protein Meth->rtTA_on Binds rtTA_Meth Active Complex TRE_on TRE Promoter rtTA_Meth->TRE_on Binds GOI_on Gene of Interest (GOI) Transcription Transcription GOI_on->Transcription

Caption: Mechanism of the Tet-On inducible system.
Q2: What is this compound and how does it compare to doxycycline?

Methacycline is a semi-synthetic tetracycline antibiotic.[3] Like other tetracyclines, it functions by inhibiting protein synthesis in bacteria.[4] In the context of Tet-On systems, it serves as an analogue to the more commonly used doxycycline to induce gene expression. The primary advantage of methacycline is its longer duration of action.[4]

Both molecules have very similar molecular weights and mechanisms of action for inducing the Tet-On system. The choice between them may depend on experimental context, cost, or specific cell-line sensitivities.

Data Presentation: Comparison of Inducers

FeatureThis compoundDoxycycline Hyclate
Molecular Weight 478.88 g/mol [3]~480.9 g/mol
Primary Use Antibiotic, EMT Inhibitor[5][6]Antibiotic, Tet-On Inducer[7]
Reported Half-life Longer duration of action than other tetracyclines[4]~24 hours in cell culture medium[8]
Common Conc. Range Requires empirical determination (see protocol below)0.1 - 2.0 µg/mL[9]
Stability Unstable in light[4]Stable, but should be replenished every 48h in culture[8]
Affinity for TetR Effective inducerHigh affinity for TetR[7]
Q3: What is the recommended starting concentration for optimizing this compound?

For a typical Tet-On system, a good starting point for optimization is to test a range of concentrations based on those successfully used for doxycycline.[10] Given the similar molecular weights, a range of 0.1 µg/mL to 2.0 µg/mL is recommended for initial dose-response experiments. It is critical to determine the optimal concentration empirically for each specific cell line and experimental setup to balance maximal induction with minimal cytotoxicity.[10][11]

Q4: How should I prepare and store this compound solutions?

Proper preparation and storage are crucial for reproducible results.

  • Solubility: this compound is soluble in water (up to ~7.5 mg/mL) and DMSO (up to 50 mg/mL).[4][5] For cell culture, dissolving in sterile water or DMSO to create a concentrated stock solution is recommended.

  • Storage: The powder form should be stored at room temperature, protected from light and moisture.[3][4] Stock solutions should be sterile-filtered, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term use (1 month) or -80°C for long-term use (6-12 months).[5]

Experimental Protocols

Protocol: Determining Optimal Methacycline Concentration via Dose-Response Curve

This protocol outlines the steps to identify the ideal inducer concentration that provides the highest gene expression with the lowest background and cytotoxicity.

Methodology:

  • Cell Seeding: Plate your stably transfected Tet-On cell line in a multi-well plate (e.g., 24-well) at a density that will result in 70-80% confluency at the time of analysis.

  • Prepare Inducer Dilutions: Prepare a series of this compound dilutions in your complete cell culture medium. A suggested range includes: 0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, and 5.0 µg/mL. The "0 µg/mL" sample serves as the uninduced control to measure basal (leaky) expression.

  • Induction: After allowing cells to adhere overnight, replace the medium with the medium containing the different methacycline concentrations.

  • Incubation: Incubate the cells for a predetermined period, typically 24-48 hours. The half-life of tetracyclines in culture is about 24 hours, so for longer experiments, the medium should be replenished.[8]

  • Assess Cytotoxicity: Before harvesting, examine the cells under a microscope for any signs of cytotoxicity (e.g., rounding, detachment, cell death), especially at higher concentrations. A quantitative cell viability assay (e.g., MTT or resazurin assay) can also be performed on a parallel plate.

  • Harvest and Analyze: Harvest the cells and quantify the expression of your gene of interest. The method will depend on your specific gene:

    • Reporter Genes (e.g., GFP, Luciferase): Measure fluorescence or luminescence.

    • Other Genes: Perform RT-qPCR to measure mRNA levels or a Western blot to measure protein levels.[9]

  • Data Interpretation: Plot the gene expression level against the this compound concentration. The optimal concentration is the lowest one that gives the maximum induction level without causing significant cytotoxicity.

Optimization_Workflow start Start seed 1. Seed Tet-On Cells in Multi-Well Plate start->seed prepare 2. Prepare Serial Dilutions of Methacycline (0-5 µg/mL) seed->prepare induce 3. Replace Medium & Induce Cells prepare->induce incubate 4. Incubate for 24-48 Hours induce->incubate assess 5. Assess Cell Viability (Microscopy / Viability Assay) incubate->assess harvest 6. Harvest Cells for Analysis assess->harvest analyze 7. Quantify Gene Expression (RT-qPCR, Western, etc.) harvest->analyze plot 8. Plot Dose-Response Curve analyze->plot end Determine Optimal Concentration plot->end

Caption: Workflow for optimizing inducer concentration.

Troubleshooting Guide

Q: Why am I seeing low or no gene induction after adding methacycline?

This is a common issue that can stem from several sources.[9][11] Use the following decision tree to diagnose the problem.

Troubleshooting_Low_Induction start Problem: Low or No Induction q1 Is the Methacycline concentration optimal? start->q1 a1_yes Perform Dose-Response Experiment (0.1-5 µg/mL) q1->a1_yes No q2 Is the rtTA transactivator expressed and functional? q1->q2 Yes a2_yes Confirm rtTA expression (Western/RT-qPCR). Test with a control TRE-reporter. q2->a2_yes No q3 Is your serum Tetracycline-Free? q2->q3 Yes a3_yes Standard FBS can contain Tetracyclines, causing high basal expression and reducing the induction fold. Switch to Tet-Free FBS. q3->a3_yes No q4 Is the TRE-promoter and GOI construct correct? q3->q4 Yes a4_yes Sequence-verify your plasmid. Check for promoter integrity and correct GOI insertion. q4->a4_yes No end Consider epigenetic silencing or issues with stable integration. Re-select clones. q4->end Yes

Caption: Decision tree for troubleshooting low induction.
Q: Why is my system "leaky" with high background expression without any inducer?

Leakiness occurs when your gene of interest is expressed even in the absence of methacycline.[2][9]

  • Cause: Standard fetal bovine serum (FBS) can contain residual tetracyclines from cattle feed, leading to unintended induction.[11]

  • Solution: Always use certified Tetracycline-Free FBS for all Tet-inducible experiments.[8]

  • Cause: The ratio of the regulatory plasmid (expressing rtTA) to the response plasmid (with TRE-GOI) can be too high.

  • Solution: During transfection, optimize the ratio of your plasmids. A 1:10 ratio of regulatory to response plasmid has been shown to be effective.[9]

  • Cause: The integration site of your construct in a stable cell line can influence basal promoter activity.

  • Solution: Screen multiple stable clones to find one with the lowest basal expression and highest inducibility.

Q: I'm observing cell death at concentrations that should be effective. What's wrong?

Tetracycline analogues can be cytotoxic at high concentrations in a dose-dependent manner.[12][13]

  • Cause: The concentration of methacycline is too high for your specific cell line. Different cell lines exhibit different sensitivities to tetracyclines.[14] For example, IC50 values (the concentration that inhibits 50% of cell viability) for doxycycline in HL-60 cells were found to be around 9.2 µg/ml after 24 hours.[13][15]

  • Solution: Re-run your dose-response experiment using a lower concentration range. Ensure you include a viability assay to quantitatively determine the cytotoxic threshold for your cells.

  • Cause: The expressed protein itself is toxic to the cells.

  • Solution: Use a lower concentration of methacycline to induce a lower, non-toxic level of gene expression. This is a key advantage of the Tet-On system's dose-dependent nature. You can also perform a time-course experiment to find the shortest induction time needed to achieve your desired biological effect.

References

How to prevent methacycline precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methacycline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of methacycline in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my methacycline solution precipitating?

Methacycline precipitation in aqueous solutions is a common issue that can arise from several factors. The most critical factors include the pH of the solution, the presence of divalent cations, temperature, and high concentrations of the compound. Methacycline's solubility is highly dependent on its ionization state, which is dictated by the surrounding pH.

Q2: What is the optimal pH for dissolving methacycline hydrochloride?

This compound, the salt form commonly used in research, is more soluble in acidic conditions. A 1% aqueous solution of this compound has a pH between 2.0 and 3.0. For experimental purposes, maintaining a slightly acidic pH can help keep the compound in solution. However, it's crucial to balance solubility with stability, as extreme pH values can lead to degradation. The solubility of this compound generally increases as the pH decreases.[1]

Q3: Can I dissolve methacycline in water?

Yes, this compound has good water solubility.[2] However, for preparing high-concentration stock solutions, it is often recommended to first use an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, which can then be diluted into your aqueous experimental medium.[2][3] For direct dissolution in water or buffers like PBS, the solubility is lower (e.g., approximately 1 mg/mL in PBS at pH 7.2).[4]

Q4: My methacycline precipitated after I added it to my cell culture medium. What happened?

This is a frequent problem caused by the interaction of methacycline with divalent cations present in the cell culture medium, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[5][6][7] Tetracyclines are known to chelate these metal ions, forming insoluble complexes that precipitate out of the solution.[8][9] To mitigate this, it is advisable to add the methacycline stock solution to the medium while stirring and to avoid high final concentrations if possible.

Q5: How should I prepare and store a methacycline stock solution?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO or 70% ethanol.[3][10] These stock solutions should be filter-sterilized, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light, as methacycline is light-sensitive.[10][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter with methacycline precipitation.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding methacycline powder to a neutral buffer (e.g., PBS pH 7.4). pH is too high. Methacycline is less soluble at neutral to alkaline pH.Dissolve the this compound in a small amount of sterile water or a slightly acidic buffer first to ensure it is fully dissolved before adding it to the final neutral buffer.
Solution is initially clear but becomes cloudy or forms a precipitate over time. 1. Degradation: Methacycline can degrade at certain pH values and temperatures, leading to less soluble byproducts. 2. Slow complexation: Interaction with divalent cations in the medium can be a slow process.1. Prepare solutions fresh whenever possible. Store stock solutions at -20°C or -80°C and protect from light.[11] 2. If working with cation-rich media, consider the final concentration carefully. Perform a small-scale pilot test to determine the stability of methacycline in your specific medium over your experimental timeframe.
Precipitate forms after thawing a frozen aqueous stock solution. Freeze-thaw cycles. Repeated freezing and thawing can cause the compound to come out of solution.Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. If a precipitate is observed after thawing, gentle warming and vortexing may help to redissolve it.
When preparing a stock solution in water, not all of the powder dissolves. Concentration exceeds aqueous solubility. The aqueous solubility of this compound is limited.Prepare a more concentrated stock solution using an organic solvent such as DMSO or ethanol, in which methacycline is more soluble.[2][3]

Quantitative Data Summary

The solubility of methacycline is influenced by the solvent and the form of the compound (base vs. hydrochloride salt).

Compound Form Solvent Solubility Reference
MethacyclineWater~7.5 g/L at 21°CPubChem
This compoundPBS (pH 7.2)~1 mg/mLCayman Chemical[4]
This compoundDMSO~5 mg/mLCayman Chemical[4]
This compoundDMF~10 mg/mLCayman Chemical[4]
This compoundEthanol, MethanolSolubleBioaustralis[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Weigh out the required amount of this compound powder in a sterile tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterilized stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]

Visual Guides

Factors Influencing Methacycline Solubility

This diagram illustrates the key factors that can lead to the precipitation of methacycline in aqueous solutions.

Logical Relationship of Factors Affecting Methacycline Solubility A Methacycline in Aqueous Solution B pH of Solution C Presence of Divalent Cations (Ca²⁺, Mg²⁺) D Temperature E High Concentration F Precipitation B->F High pH (Neutral/Alkaline) C->F Chelation leading to insoluble complexes D->F Low temperature or freeze-thaw cycles E->F Exceeds solubility limit

Caption: Key factors influencing methacycline precipitation.

Troubleshooting Workflow for Methacycline Precipitation

This workflow provides a step-by-step guide to diagnose and resolve issues with methacycline precipitation.

Troubleshooting Workflow for Methacycline Precipitation start Precipitate Observed in Methacycline Solution q1 When did precipitation occur? start->q1 a1 Immediately upon dissolving in buffer q1->a1 Immediately a2 After adding to cell culture medium q1->a2 In Media a3 After thawing a frozen stock q1->a3 Post-Thaw s1 Check buffer pH. Is it neutral or alkaline? a1->s1 s2 Medium contains divalent cations (Ca²⁺, Mg²⁺). a2->s2 s3 Likely due to freeze-thaw cycle. a3->s3 res1 Solution: Dissolve in water or slightly acidic buffer first. Or use an organic solvent for stock. s1->res1 Yes res2 Solution: Add stock solution slowly while stirring. Consider using a lower final concentration. s2->res2 res3 Solution: Aliquot stock into single-use tubes. Gently warm and vortex to redissolve. s3->res3

References

Methacycline hydrochloride interference with experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of methacycline hydrochloride with common experimental assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with absorbance-based assays?

A1: Yes, this compound can interfere with absorbance-based assays, particularly those that measure absorbance in the ultraviolet (UV) range. This compound exhibits two primary absorbance maxima at approximately 253 nm and 345 nm.[1][2] If your assay's readout wavelength is near these values, the intrinsic absorbance of this compound can lead to falsely elevated readings.

Q2: How does this compound affect fluorescence-based assays?

Q3: Can this compound impact cell viability and proliferation assays?

A3: Yes, this compound, like other tetracycline antibiotics, can have direct biological effects on cells, which can interfere with the interpretation of cell viability and proliferation assays. Tetracyclines have been shown to induce apoptosis, alter cellular metabolism, and inhibit cell proliferation in various cell lines.[6][7] Therefore, a decrease in cell viability in the presence of this compound may be a true biological effect rather than an artifact of assay interference.

Q4: Is it possible for this compound to interfere with enzyme-linked immunosorbent assays (ELISAs)?

A4: While direct interference of this compound with the enzymatic component of an ELISA is not well-documented in the provided search results, interference in immunoassays can occur through various mechanisms, including cross-reactivity with antibodies or interaction with the detection substrate. Given that tetracyclines can chelate metal ions, they could potentially interfere with metalloenzymes used as reporters in some ELISA systems. A study on tetracycline residues in milk showed inhibition of β-galactosidase biosynthesis in E. coli, suggesting a potential for interference with reporter gene assays using this enzyme.[8]

Q5: Does this compound affect reporter gene assays (e.g., luciferase, β-galactosidase)?

A5: Yes, there is a potential for interference. Low levels of tetracyclines have been shown to inhibit the biosynthesis of β-galactosidase in E. coli, which could lead to lower-than-expected reporter activity in assays using this enzyme.[8] For luciferase assays, interference can be complex. Some compounds can directly inhibit the luciferase enzyme, while others can stabilize it, leading to an apparent increase in signal.[6] Given that doxycycline, a related tetracycline, is used to control gene expression in Tet-inducible systems, it is plausible that methacycline could have unintended effects on gene expression in other contexts.

Troubleshooting Guides

Issue: High background in absorbance-based assays (e.g., OD600 measurements for bacterial growth)

Possible Cause: Intrinsic absorbance of this compound.

Troubleshooting Steps:

  • Run a "compound-only" control: Prepare wells containing the same concentration of this compound in the assay medium but without cells or other biological components.

  • Subtract the background: Measure the absorbance of the "compound-only" control wells and subtract this value from the absorbance of your experimental wells.

  • Consider alternative wavelengths: If possible, measure your assay at a wavelength where this compound has minimal absorbance.

Issue: Unexpected results in cell viability assays (e.g., MTT, XTT, Resazurin)

Possible Cause: A combination of the biological effects of this compound on cell metabolism and potential direct chemical interference with the assay reagents.

Troubleshooting Workflow:

G cluster_troubleshooting Troubleshooting Cell Viability Assay Interference start Unexpected Viability Results check_bio_effect Is a biological effect plausible? (e.g., decreased proliferation) start->check_bio_effect run_controls Run 'Compound + No Cells' Control check_bio_effect->run_controls Yes check_bio_effect->run_controls No check_interference Does control show a signal change? run_controls->check_interference interference Direct Assay Interference check_interference->interference Yes no_interference No Direct Interference Likely a true biological effect check_interference->no_interference No orthogonal_assay Confirm with an Orthogonal Assay (e.g., ATP-based assay) interference->orthogonal_assay no_interference->orthogonal_assay end Conclusion orthogonal_assay->end G cluster_workflow Quantifying Methacycline Interference in MTT Assay start Prepare Serial Dilution of Methacycline HCl (No Cells) add_mtt Add MTT Reagent start->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data for Concentration-Dependent Absorbance Increase read_absorbance->analyze G cluster_interpretation Interpreting Luciferase Assay Results with Methacycline cell_assay Cell-Based Assay Result counter_screen Counter-Screen (Direct Inhibition) cell_assay->counter_screen Compare stabilization_assay Stabilization Assay cell_assay->stabilization_assay Compare effect_on_promoter True Effect on Promoter Activity cell_assay->effect_on_promoter If no direct effect observed counter_screen->effect_on_promoter If no direct effect observed direct_inhibition Direct Luciferase Inhibition counter_screen->direct_inhibition If signal decreases stabilization_assay->effect_on_promoter If no direct effect observed enzyme_stabilization Luciferase Stabilization stabilization_assay->enzyme_stabilization If signal decay is slower

References

Technical Support Center: Determining the Half-Life of Methacycline in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the half-life of methacycline in experimental solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental determination of methacycline's half-life.

Question: Why am I seeing a rapid, non-linear decrease in methacycline concentration in my initial readings?

Answer: This could be due to several factors:

  • Photodegradation: Methacycline is known to be unstable in the presence of light.[1] Ensure your experimental setup is shielded from direct light, and consider using amber-colored vials or wrapping your containers in aluminum foil.

  • Adsorption to Surfaces: Methacycline can adsorb to the surfaces of glassware and plasticware. To mitigate this, consider silanizing your glassware or using low-adsorption plasticware. Pre-rinsing all surfaces with the experimental buffer before adding the methacycline solution can also help.

  • Initial pH Shock: If the pH of your methacycline stock solution is significantly different from your experimental buffer, the initial mixing could cause localized pH changes, leading to rapid degradation. Ensure that the pH of the stock solution is adjusted to be as close as possible to the experimental buffer before addition.

Question: My HPLC chromatogram shows multiple peaks besides the methacycline peak. What are these, and how do I deal with them?

Answer: The additional peaks are likely degradation products of methacycline. Common degradation products of tetracyclines include their epimers and anhydro forms.[2] One study identified three intermediate degradation products of methacycline with m/z values of 437, 393, and 349.

To address this:

  • Method Specificity: Your HPLC method should be "stability-indicating," meaning it can resolve the parent drug from its degradation products.[3] If you are co-eluting peaks, you will need to optimize your mobile phase composition, column type, or gradient.

  • Peak Identification: While not always necessary for half-life determination, identifying the degradation products can provide valuable information about the degradation pathway. This typically requires techniques like mass spectrometry (LC-MS).[4]

  • Quantification: For half-life calculations, you only need to quantify the peak corresponding to the intact methacycline. Ensure your integration parameters are set correctly to measure the area of only the methacycline peak.

Question: The half-life of my methacycline solution is much shorter than expected based on the literature. What could be the cause?

Answer: Several factors can accelerate the degradation of methacycline:

  • pH of the Solution: The stability of tetracyclines is highly pH-dependent. Generally, they are more stable in acidic conditions. One study on methacycline showed degradation over a pH range of 1-5.[5] If your buffer has a neutral or alkaline pH, you can expect a shorter half-life.

  • Temperature: Higher temperatures will increase the rate of degradation.[5] Ensure your experiment is conducted at a constant and controlled temperature.

  • Presence of Metal Ions: Divalent and trivalent metal ions can chelate with tetracyclines, catalyzing their degradation. Avoid using buffers or reagents that contain high concentrations of metal ions unless they are a required component of your experimental model. The presence of Mg2+, Cu2+, Ni2+, and Co2+ has been shown to inhibit methacycline degradation efficiency.[4]

  • Buffer Composition: Some buffer components can catalyze the degradation of drugs. If you suspect your buffer is contributing to instability, try a different buffer system with a similar pH.

Question: I am observing poor reproducibility in my half-life measurements. What are the likely sources of variability?

Answer: Poor reproducibility can stem from inconsistencies in your experimental protocol:

  • Inconsistent Sample Preparation: Ensure that all solutions are prepared in the same manner for each replicate. This includes the source and age of the methacycline, the preparation of buffers, and the final concentration of all components.

  • Variable Storage Conditions: If you are storing samples before analysis, ensure that the storage conditions (temperature, light exposure) are identical for all samples and that the storage time is minimized.

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the initial concentration of methacycline. Use calibrated pipettes and proper pipetting techniques.

  • HPLC System Variability: Ensure your HPLC system is properly equilibrated and that the detector response is stable throughout the analytical run. Running a system suitability test before each analysis is recommended.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the determination of methacycline's half-life.

What is a typical half-life for methacycline in an aqueous solution?

The half-life of methacycline is highly dependent on the specific experimental conditions. However, under controlled laboratory conditions, one study indicated that methacycline is stable in water for three days at 37°C. Another study showed complete degradation after 24 hours in the presence of a biogenic Mn oxide composite.[5]

What is the best analytical method for determining the concentration of methacycline over time?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying methacycline in solution.[3] It is crucial to use a stability-indicating HPLC method that can separate methacycline from its degradation products.

What are the key experimental parameters to control when determining the half-life of methacycline?

The most critical parameters to control are:

  • pH: The stability of methacycline is significantly influenced by the pH of the solution.

  • Temperature: Degradation rates are temperature-dependent.

  • Light: Methacycline is light-sensitive, and exposure to light can accelerate its degradation.[1]

  • Initial Concentration: The initial concentration of methacycline can influence its degradation rate.[5]

  • Buffer Composition: The components of the buffer can affect the stability of methacycline.

How should I prepare my methacycline stock solution?

It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., methanol or a buffer of low pH) and then dilute it to the final experimental concentration in the desired buffer. Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light.

How do I calculate the half-life from my experimental data?

Assuming the degradation of methacycline follows first-order kinetics, the half-life (t½) can be calculated using the following equation:

t½ = 0.693 / k

where 'k' is the degradation rate constant. The rate constant 'k' is the absolute value of the slope of the line obtained by plotting the natural logarithm of the methacycline concentration versus time.

Data Presentation

Table 1: Influence of Temperature on Methacycline Degradation

Temperature (°C)Degradation Rate (%) after a set time
15~83%
25-45~97% (optimal range)

Data adapted from a study on methacycline degradation by a BMO composite. The degradation rates were observed over a 24-hour period.[5]

Table 2: Influence of pH on Methacycline Degradation

pHDegradation Efficiency
1-5Effective degradation range

Data adapted from a study on methacycline degradation by a BMO composite.[5]

Table 3: Influence of Initial Concentration on Methacycline Degradation

Initial Concentration (µg/mL)Degradation Rate (%)
10~94%
100~87%

Data adapted from a study on methacycline degradation by a BMO composite.[5]

Experimental Protocols

Protocol: Determining the Half-Life of Methacycline using HPLC

This protocol outlines a general procedure for determining the half-life of methacycline in a buffered solution.

1. Materials and Reagents:

  • Methacycline hydrochloride standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Buffer components (e.g., phosphate, acetate)

  • Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Amber-colored HPLC vials or standard vials with foil wrapping

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase as per a validated stability-indicating method for tetracyclines. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.

  • Buffer Solution: Prepare the experimental buffer solution at the desired pH and ionic strength. Filter the buffer through a 0.45 µm filter.

  • Methacycline Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of methanol or the experimental buffer to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this solution protected from light and at a low temperature.

3. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • In a temperature-controlled environment and protected from light, add a known volume of the methacycline stock solution to the experimental buffer to achieve the desired initial concentration. Mix thoroughly.

  • Immediately withdraw an aliquot of the solution (t=0 sample), dilute it if necessary with the mobile phase to fall within the calibration curve range, and inject it into the HPLC system.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the experimental solution.

  • Immediately dilute the withdrawn sample with the mobile phase to quench the degradation reaction and to bring the concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the chromatogram.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the methacycline standard against its known concentrations.

  • From the chromatograms of the experimental samples, determine the peak area of the methacycline at each time point.

  • Using the calibration curve, calculate the concentration of methacycline at each time point.

  • Plot the natural logarithm of the methacycline concentration (ln[C]) versus time (t).

  • Perform a linear regression on the data points. The absolute value of the slope of the resulting line is the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_calculation Calculation prep_solutions Prepare Solutions (Buffer, Stock) start_reaction Initiate Reaction (Add Stock to Buffer) prep_solutions->start_reaction prep_hplc Equilibrate HPLC hplc_analysis Inject Samples into HPLC prep_hplc->hplc_analysis sample_collection Collect Samples at Time Intervals start_reaction->sample_collection quench_reaction Quench Reaction (Dilute Samples) sample_collection->quench_reaction quench_reaction->hplc_analysis data_acquisition Acquire Chromatograms hplc_analysis->data_acquisition concentration_calc Calculate Concentration data_acquisition->concentration_calc plot_data Plot ln[C] vs. Time concentration_calc->plot_data linear_regression Perform Linear Regression plot_data->linear_regression half_life_calc Calculate Half-Life linear_regression->half_life_calc

Caption: Experimental workflow for determining the half-life of methacycline.

Degradation_Pathway Methacycline Methacycline (m/z 442) Intermediate1 Intermediate 1 (m/z 437) Methacycline->Intermediate1 Degradation Intermediate2 Intermediate 2 (m/z 393) Methacycline->Intermediate2 Degradation Intermediate3 Intermediate 3 (m/z 349) Methacycline->Intermediate3 Degradation Degradation_Products Further Degradation Products Intermediate1->Degradation_Products Intermediate2->Degradation_Products Intermediate3->Degradation_Products

Caption: Simplified degradation pathway of methacycline.

References

Technical Support Center: Methacycline Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with methacycline solubility for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended form of methacycline for in vivo studies?

A1: For in vivo experiments, it is highly recommended to use methacycline hydrochloride , the salt form of methacycline. The hydrochloride salt offers significantly improved aqueous solubility compared to the free base, which is crucial for preparing injectable solutions and ensuring bioavailability.

Q2: What are the general solubility properties of methacycline and its hydrochloride salt?

A2: Methacycline has limited water solubility. This compound, however, is soluble in water. Both forms are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.

Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS) for injection?

A3: While this compound is water-soluble, dissolving it directly in PBS can sometimes lead to precipitation. This is due to the potential for the phosphate ions to interact with the drug, especially at higher concentrations or specific pH ranges. It is advisable to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the final vehicle.

Q4: What is the mechanism of action of methacycline?

A4: Methacycline, like other tetracycline antibiotics, inhibits bacterial protein synthesis. It achieves this by binding to the 30S and 50S ribosomal subunits, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting bacterial growth.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution with aqueous buffers.
  • Possible Cause 1: pH of the final solution. The solubility of tetracyclines can be pH-dependent.

    • Troubleshooting Step: Check the pH of your final solution. Adjusting the pH to a slightly acidic range (pH 2-3) can often improve the solubility of this compound.

  • Possible Cause 2: High drug concentration. You might be exceeding the solubility limit of this compound in your chosen vehicle.

    • Troubleshooting Step: Try preparing a more dilute final solution. If a high concentration is necessary, consider using a co-solvent system.

  • Possible Cause 3: Incompatible buffer components. As mentioned, phosphate ions in PBS can sometimes cause precipitation.

    • Troubleshooting Step: Consider using an alternative buffer system, such as a citrate buffer, or simply using sterile water for injection as the diluent if osmolality is not a critical concern for the chosen administration route.

Issue 2: The prepared methacycline solution is not stable and shows discoloration.
  • Possible Cause 1: Exposure to light. Methacycline solutions can be unstable and degrade upon exposure to light.

    • Troubleshooting Step: Prepare and store methacycline solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Possible Cause 2: Improper storage temperature.

    • Troubleshooting Step: Store stock solutions at -20°C as recommended. For short-term storage of working solutions, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Oxidation.

    • Troubleshooting Step: While not always necessary, preparing solutions with de-gassed solvents and storing them under an inert gas like nitrogen or argon can help minimize oxidation.

Data Presentation

Table 1: Solubility of Methacycline and this compound

CompoundSolventSolubilityReference
MethacyclineWater7548 mg/L (at 21°C)
MethacyclineEthanolSoluble
MethacyclineMethanolSoluble
MethacyclineDMSOSoluble
This compoundWaterGood water solubility
This compoundEthanolSoluble
This compoundMethanolSoluble
This compoundDMSO5 mg/mL
This compoundPBS (pH 7.2)1 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile container.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected tubes.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution for Intraperitoneal (IP) Injection in Mice (Example: 1 mg/mL)

  • Materials:

    • This compound stock solution (10 mg/mL in DMSO)

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

  • Procedure:

    • Thaw a vial of the 10 mg/mL this compound stock solution.

    • In a sterile tube, add the required volume of sterile saline.

    • While vortexing the saline, slowly add the required volume of the stock solution to achieve the final concentration of 1 mg/mL. For example, to prepare 1 mL of working solution, add 100 µL of the 10 mg/mL stock to 900 µL of sterile saline.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Use the freshly prepared working solution for injection.

Note: The final concentration of DMSO in the working solution should be kept to a minimum (ideally below 5%) to avoid toxicity in animals. Always consult relevant literature and institutional guidelines for appropriate vehicle and solvent concentrations for your specific animal model and administration route.

Mandatory Visualizations

Methacycline_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (30S and 50S subunits) Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Leads to Bacterial_Ribosome->Inhibition Blocks tRNA binding mRNA mRNA mRNA->Bacterial_Ribosome Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Bacterial_Ribosome Binds to A-site Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Methacycline Methacycline Methacycline->Bacterial_Ribosome Binds to 30S & 50S subunits

Caption: Mechanism of action of Methacycline.

Methacycline_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh Weigh Methacycline HCl Dissolve Dissolve in DMSO (e.g., 10 mg/mL) Weigh->Dissolve Store_Stock Aliquot and Store at -20°C Dissolve->Store_Stock Thaw_Stock Thaw Stock Solution Store_Stock->Thaw_Stock Dilute Dilute with Vehicle (e.g., Saline) Thaw_Stock->Dilute Check Check for Precipitation Dilute->Check Inject Inject into Animal Model Check->Inject No Precipitation Troubleshoot Troubleshoot: - Adjust pH - Use co-solvent - Change vehicle Check->Troubleshoot Precipitation

Caption: Workflow for preparing Methacycline solutions.

Effect of pH on methacycline hydrochloride activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effect of pH on the activity and stability of methacycline hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing a this compound stock solution?

A1: this compound is significantly more stable in acidic conditions. For short-term storage, a pH range of 2.0 to 3.0 is recommended. A 1% solution of this compound naturally has a pH between 2.0 and 3.0. It is highly unstable in alkaline solutions.

Q2: I observed a color change in my this compound solution. What does this indicate?

A2: A color change, typically to yellow or brown, indicates degradation of the this compound. This can be caused by exposure to light, alkaline pH, or elevated temperatures. Degraded solutions should not be used for experiments as the degradation products may be inactive or even toxic.

Q3: Can I adjust the pH of my this compound solution for my cell culture or bacterial growth experiment?

A3: Yes, but with caution. Adjusting the pH towards neutral or alkaline levels will significantly decrease the stability of this compound. If your experimental conditions require a pH outside of the optimal acidic range, it is crucial to prepare the solution immediately before use and minimize the time it spends at a higher pH. Consider performing a stability study under your specific experimental conditions to quantify the rate of degradation.

Q4: How does pH affect the antibacterial activity of this compound?

A4: The antibacterial activity of tetracyclines, including methacycline, can be influenced by pH. Generally, tetracyclines are more active at a slightly acidic to neutral pH. The uptake of tetracyclines into bacterial cells is driven by the pH gradient across the cell membrane. However, the increased stability at acidic pH must be balanced with the potential for reduced activity if the pH is too low.

Q5: What are the primary degradation pathways of this compound at different pH values?

A5: Like other tetracyclines, this compound is susceptible to several pH-dependent degradation reactions:

  • Acidic conditions (pH < 2): Dehydration can occur, leading to the formation of anhydrotetracyclines.

  • Moderately acidic conditions (pH 3-5): Reversible epimerization at the C4 position is a common degradation pathway.

  • Alkaline conditions (pH > 7): Isomerization can lead to the formation of inactive isotetracyclines.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
Loss of antibacterial activity in the experiment. 1. Degradation of this compound due to inappropriate pH of the medium. 2. The solution was prepared too far in advance and stored at a suboptimal pH. 3. Exposure to light for an extended period.1. Verify the pH of your experimental medium. If it is neutral or alkaline, prepare fresh this compound solution immediately before each experiment. 2. Prepare stock solutions in an acidic buffer (pH 2-3) and store them protected from light at -20°C or -80°C for long-term storage. 3. Minimize light exposure during solution preparation and the experiment.
Precipitation observed in the this compound solution. 1. The concentration of this compound exceeds its solubility at the given pH and temperature. 2. Interaction with components of the buffer or medium.1. Check the solubility of this compound in your specific buffer system. You may need to lower the concentration or use a different solvent. 2. Ensure all components of your medium are compatible. Phosphate and citrate ions can sometimes affect the stability of tetracyclines.
Inconsistent or non-reproducible experimental results. 1. Inconsistent pH of the experimental medium between batches. 2. Variable degradation of this compound due to differences in solution preparation and handling.1. Standardize the pH of your medium for all experiments and measure it before adding the antibiotic. 2. Follow a strict, standardized protocol for the preparation and handling of this compound solutions, including the time between preparation and use.

Data Presentation

Table 1: pH-Dependent Stability of this compound (Illustrative Data)

pHPercent Remaining after 1 hourPercent Remaining after 6 hoursPercent Remaining after 24 hours
2.0 >99%>98%>95%
4.0 ~98%~90%~75%
7.0 ~80%~50%~20%
9.0 <50%<10%Not detectable
11.0 <10%Not detectableNot detectable

Disclaimer: This table is an illustrative representation based on the general stability profile of tetracyclines and available data for methacycline. Actual degradation rates should be determined experimentally under specific conditions. A study has shown that methacycline is stable in 0.01 mol/L hydrochloric acid for over 24 hours, but is highly unstable in 1 M sodium hydroxide, with only 9% remaining after just 30 seconds.

Table 2: Influence of pH on the Minimum Inhibitory Concentration (MIC) of this compound (Illustrative Data)

BacteriumMIC at pH 5.5 (µg/mL)MIC at pH 7.0 (µg/mL)MIC at pH 8.0 (µg/mL)
Escherichia coli 2.01.02.0
Staphylococcus aureus 1.00.51.0

Disclaimer: This table provides an example of how pH can influence the MIC of this compound. The actual MIC values can vary depending on the bacterial strain and experimental conditions. Generally, tetracyclines exhibit optimal activity in the slightly acidic to neutral pH range.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound over time at different pH values.

Materials:

  • This compound powder

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer solutions (pH 2, 4, 7, 9, and 11)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Test Solutions: Dilute the stock solution with the respective pH buffer solutions to a final concentration of 100 µg/mL.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a mobile phase suitable for the separation of methacycline and its degradation products (e.g., a gradient of acetonitrile and a phosphate buffer).

    • Monitor the elution at the wavelength of maximum absorbance for this compound (around 253 nm and 345 nm).

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Determine the percentage of this compound remaining relative to the initial concentration (time 0).

Protocol 2: Determination of the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium at various pH levels.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB) or other suitable growth medium

  • Sterile 96-well microplates

  • Solutions for pH adjustment (e.g., sterile HCl and NaOH)

Procedure:

  • Preparation of pH-Adjusted Media: Prepare batches of MHB and adjust the pH to the desired levels (e.g., 5.5, 7.0, and 8.0). Sterilize the media after pH adjustment.

  • Preparation of Bacterial Inoculum: Culture the bacteria overnight and then dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Antibiotic: In the 96-well plates, perform a two-fold serial dilution of this compound in each of the pH-adjusted MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only) for each pH.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Mandatory Visualizations

Signaling_Pathway Methacycline Methacycline Hydrochloride Ribosome 30S Ribosomal Subunit Methacycline->Ribosome Binds to Non_Smad Non-Smad Pathways (JNK, p38, Akt) Methacycline->Non_Smad Inhibits Protein_Synthesis Bacterial Protein Synthesis Ribosome->Protein_Synthesis Inhibition of tRNA aminoacyl-tRNA tRNA->Ribosome Binding blocked TGF_beta TGF-β1 TGF_beta->Non_Smad Activates EMT Epithelial-Mesenchymal Transition (EMT) Non_Smad->EMT Promotes

Caption: Mechanism of action of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare 1 mg/mL Methacycline Stock Test_Solutions Dilute Stock in Buffers to 100 µg/mL Stock->Test_Solutions Buffers Prepare Buffers (pH 2, 4, 7, 9, 11) Buffers->Test_Solutions Incubate Incubate at Controlled Temp (Protected from Light) Test_Solutions->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sampling HPLC HPLC Analysis (C18 Column, UV Detector) Sampling->HPLC Data Calculate % Remaining vs. Time 0 HPLC->Data

Caption: Workflow for pH-dependent stability testing.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Media Prepare & pH-adjust Growth Media Dilution Serial Dilute Antibiotic in 96-well Plate Media->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Antibiotic Prepare Methacycline Stock Solution Antibiotic->Dilution Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Caption: Workflow for determining MIC at different pH values.

Common impurities in commercial methacycline hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with commercial methacycline hydrochloride. It addresses common issues related to impurities that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound can contain both process-related impurities from its synthesis and degradation products formed during storage. The most commonly cited impurities include:

  • Oxytetracycline: The starting material for the semi-synthesis of methacycline.[1]

  • Doxycycline: A closely related tetracycline antibiotic. Methacycline is a known impurity in doxycycline formulations and vice-versa.[1]

  • Epimers: Stereoisomers of methacycline, such as 4-epimethacycline. Epimerization is a common degradation pathway for tetracyclines.

  • Anhydro- and Epianhydro- forms: Degradation products formed through dehydration of the tetracycline structure, which can be promoted by acidic conditions.

Q2: What are the typical acceptance criteria for these impurities?

A2: While specifications can vary between pharmacopeias and manufacturers, a representative impurity profile for this compound is as follows:

  • Oxytetracycline: Not more than 1.0%

  • Doxycycline: Not more than 2.0%

  • Other individual impurities: Not more than 0.5%

  • Total impurities: Not more than 3.0%[1]

Q3: What is the primary analytical technique for quantifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most extensively used and official method for the determination of methacycline and its related substances.[2] It allows for the effective separation and quantification of the active pharmaceutical ingredient (API) from its various impurities.

Q4: My chromatogram shows significant peak tailing for the methacycline peak. What could be the cause?

A4: Peak tailing is a common issue when analyzing tetracyclines. It is often caused by secondary interactions between the basic dimethylamino group of the molecule and residual acidic silanol groups on the surface of silica-based HPLC columns. To mitigate this, you can try using a modern, end-capped column, adjusting the mobile phase pH, or adding a competing base like triethylamine to the mobile phase.

Q5: I am observing unexpected peaks in my chromatogram after my sample has been prepared for a few hours. What is happening?

A5: Methacycline, like other tetracyclines, can be unstable in certain solutions and is susceptible to light.[3] The appearance of new peaks over time suggests degradation is occurring in your prepared sample. It is crucial to analyze samples as fresh as possible and to protect them from light. Ensure your sample diluent is at an appropriate pH (typically acidic) to minimize degradation.

Impurity Profile

The following table summarizes the key impurities in this compound, their origin, and chemical structures.

Impurity NameTypeOriginChemical Structure
Oxytetracycline Process-RelatedStarting material for synthesis.[1]Oxytetracycline Structure
Doxycycline Process-Related / DegradationA related tetracycline; methacycline is a precursor in some syntheses.[1]Doxycycline Structure
4-Epimethacycline DegradationEpimerization at the C4 position, a common degradation pathway for tetracyclines in solution.4-Epimethacycline Structure
Anhydromethacycline DegradationAcid-catalyzed dehydration product, leading to the formation of a double bond in the C ring.Anhydromethacycline Structure

(Note: Placeholder images are used for 4-Epimethacycline and Anhydromethacycline as direct, freely licensed structures were not available. The structures are analogous to other tetracycline epimers and anhydro forms.)

Experimental Protocols

HPLC Method for Impurity Profiling of this compound

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound and is suitable for quantifying related substances.[4]

1. Reagents and Materials:

  • This compound Reference Standard (RS)

  • Doxycycline Hyclate Reference Standard (RS)

  • Ammonium Oxalate

  • Dimethylformamide (DMF)

  • Edetate Disodium (EDTA)

  • Tetrabutylammonium Hydroxide (40% in water)

  • HPLC grade water

  • Acetonitrile, HPLC grade

  • 0.45 µm membrane filters

2. Chromatographic System:

  • HPLC System: A gradient-capable HPLC with a UV detector.

  • Detector: UV detector set at 354 nm.[4]

  • Column: 4.6-mm × 15-cm; 3.5-µm packing L1 (C18, octadecyl silane).[4]

  • Flow Rate: 1.0 mL per minute.[4]

  • Injection Volume: 20 µL.

3. Mobile Phase Preparation:

  • Prepare a mixture of 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium in a ratio of 11:5:4 (v/v/v).

  • Adjust the pH of the resulting solution to 7.0 with 40% tetrabutylammonium hydroxide in water.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve USP this compound RS in the Mobile Phase to obtain a solution with a known concentration of about 0.5 mg/mL.[4]

  • System Suitability Preparation: Prepare a solution containing about 0.5 mg/mL each of USP this compound RS and USP Doxycycline Hyclate RS in the Mobile Phase.[4] This is critical to ensure the method can resolve doxycycline from methacycline.

  • Assay (Sample) Preparation: Accurately weigh about 50 mg of this compound, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase, and mix well.[4]

5. Chromatographic Procedure:

  • Equilibrate the column with the Mobile Phase for at least 30 minutes.

  • Inject the System Suitability Preparation. The resolution between the methacycline and doxycycline peaks should be adequate (typically >1.5), and the tailing factor for the methacycline peak should not be more than 1.5. The relative standard deviation for replicate injections should not be more than 1.0%.[4]

  • Inject the Standard Preparation and the Assay Preparation.

  • Record the chromatograms and integrate the peak areas.

6. Calculation of Impurities:

  • Calculate the percentage of each impurity in the portion of this compound taken by the formula: % Impurity = (r_i / r_T) * 100 where r_i is the peak response for each individual impurity, and r_T is the sum of the responses of all peaks. (Note: Relative response factors should be applied if known).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (Ammonium Oxalate, DMF, EDTA, pH 7.0) Standards 2. Prepare Standards (Methacycline RS, Doxycycline RS) MobilePhase->Standards Sample 3. Prepare Sample Solution (~0.5 mg/mL in Mobile Phase) Standards->Sample Equilibrate 4. Equilibrate HPLC System (C18 Column, 1.0 mL/min) Sample->Equilibrate SST 5. Inject System Suitability (Check Resolution & Tailing) Equilibrate->SST Inject 6. Inject Standard & Sample SST->Inject If SST Passes Acquire 7. Acquire Chromatograms (Detection at 354 nm) Inject->Acquire Integrate 8. Integrate Peak Areas Acquire->Integrate Calculate 9. Calculate Impurity % Integrate->Calculate

Caption: Workflow for HPLC impurity analysis of methacycline HCl.

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This guide provides a systematic approach to resolving frequent problems.

Troubleshooting_Flowchart decision decision issue Chromatographic Problem (e.g., Peak Tailing, Bad Resolution) decision_peak_shape Is it Peak Tailing or Fronting? issue->decision_peak_shape Analyze Problem solution solution decision_all_peaks Affects all peaks? decision_peak_shape->decision_all_peaks Yes decision_resolution Poor Resolution? decision_peak_shape->decision_resolution No solution_column_void Check for column void or plugged frit. Backflush or replace column. decision_all_peaks->solution_column_void Yes solution_secondary_interaction Secondary silanol interactions. - Use end-capped column. - Adjust mobile phase pH. - Add competing base. decision_all_peaks->solution_secondary_interaction No (only basic analyte) solution_mobile_phase Optimize mobile phase. - Adjust organic modifier %. - Check mobile phase pH. decision_resolution->solution_mobile_phase Yes decision_retention_time Retention Time Shift? decision_resolution->decision_retention_time No solution_flow_rate Check for leaks. Verify pump flow rate. Ensure proper equilibration. decision_retention_time->solution_flow_rate Yes

Caption: Troubleshooting logic for common HPLC peak shape issues.

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with column silanols.- Column overload.- Extra-column volume.- Use a base-deactivated or end-capped C18 column.- Lower the sample concentration.- Ensure fittings and tubing are minimal in length and ID.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload (less common).- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce injection volume or sample concentration.
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Temperature fluctuations.- Adjust the ratio of aqueous to organic solvent in the mobile phase.- Replace the column.- Use a column oven to maintain a stable temperature.
Shifting Retention Times - Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Insufficient column equilibration time.- Prepare fresh mobile phase and ensure accurate composition.- Check the HPLC system for leaks and verify pump performance.- Ensure the column is fully equilibrated before injections.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Methacycline Hydrochloride vs. Oxytetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a clear understanding of the comparative efficacy of antibiotics is crucial for informed decision-making. This guide provides an objective, data-driven comparison of two notable tetracycline antibiotics: methacycline hydrochloride and oxytetracycline. Both are broad-spectrum agents that have been used in the treatment of a variety of bacterial infections. Their efficacy is assessed here based on available in vitro experimental data.

Mechanism of Action: Shared Pathway of Protein Synthesis Inhibition

Both methacycline and oxytetracycline are members of the tetracycline class and exert their bacteriostatic effects through the same fundamental mechanism: the inhibition of bacterial protein synthesis.[1][2] This action is highly specific to the bacterial ribosome, which differs structurally from eukaryotic ribosomes, forming the basis of their selective toxicity.

The process begins with the passive diffusion of the antibiotic through the bacterial cell wall and cytoplasmic membrane. Once inside the cell, these tetracyclines bind reversibly to the 30S ribosomal subunit.[1][2] This binding physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. By preventing the addition of new amino acids to the nascent peptide chain, the elongation step of protein synthesis is effectively halted, inhibiting bacterial growth and replication.

cluster_bacterium Bacterial Cell TET Methacycline or Oxytetracycline Ribosome 70S Ribosome (30S + 50S subunits) TET->Ribosome Binds to 30S Subunit Protein Protein Synthesis (Elongation) Block INHIBITION Ribosome->Block mRNA mRNA tRNA aminoacyl-tRNA tRNA->Ribosome Blocked from A-site binding tRNA->Block Growth Bacterial Growth & Replication Protein->Growth Block->Protein Halts Elongation

Caption: Mechanism of tetracycline action.

In Vitro Efficacy: A Comparison

Direct comparative studies on the in vitro efficacy of methacycline and oxytetracycline are found primarily in older literature. A key study from 1972 by Hubert et al. compared methacycline, oxytetracycline, and other tetracyclines against a panel of bacterial species. The study concluded that the five tetracyclines tested exhibited "similar activities" against both the parent bacteria and their L-forms.[1] The bacteria tested included Streptococcus faecalis, Staphylococcus aureus, Proteus mirabilis, Pseudomonas aeruginosa, and Escherichia coli.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) - µg/mL

Bacterial StrainThis compoundOxytetracycline
Staphylococcus aureusData Not AvailableData Not Available
Streptococcus pyogenesData Not AvailableData Not Available
Escherichia coliData Not AvailableData Not Available
Haemophilus influenzaeData Not AvailableData Not Available
Pseudomonas aeruginosaData Not AvailableData Not Available
Proteus mirabilisData Not AvailableData Not Available
Note: Specific comparative MIC data from primary literature could not be retrieved. Research indicates the activities of the two compounds are broadly similar.

Table 2: Zone of Inhibition Diameters (Kirby-Bauer Test) - mm

Bacterial StrainMethacycline HCl (30 µg disc)Oxytetracycline (30 µg disc)
Staphylococcus aureusData Not AvailableData Not Available
Escherichia coliData Not AvailableData Not Available
Note: Specific comparative zone diameter data from primary literature could not be retrieved. This table illustrates the standard format for presenting such data.

Experimental Protocols

The following are detailed methodologies for the two most common in vitro susceptibility tests used to evaluate and compare the efficacy of antibiotics like methacycline and oxytetracycline.

Broth Microdilution Method (for MIC Determination)

This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and oxytetracycline are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a pure culture grown on an appropriate agar medium. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

cluster_prep Preparation cluster_main Assay cluster_analysis Analysis p1 Prepare serial dilutions of Antibiotics in a 96-well plate p2 Prepare standardized bacterial inoculum (0.5 McFarland) m1 Inoculate wells with bacterial suspension p2->m1 m2 Incubate plate at 35-37°C for 16-20h m1->m2 a1 Examine plate for visible growth (turbidity) m2->a1 a2 Determine MIC: Lowest concentration with no growth a1->a2

Caption: Broth Microdilution Workflow for MIC.

Kirby-Bauer Disk Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method (0.5 McFarland turbidity).

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed. The swab is used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Standardized paper disks impregnated with a known concentration of this compound (e.g., 30 µg) and oxytetracycline (e.g., 30 µg) are dispensed onto the surface of the agar using sterile forceps.

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the clear zone of no growth around each disk is measured in millimeters. This diameter is compared to standardized charts (e.g., from CLSI) to interpret the result as Susceptible (S), Intermediate (I), or Resistant (R).

cluster_prep Preparation cluster_main Assay cluster_analysis Analysis p1 Prepare standardized bacterial inoculum p2 Inoculate Mueller-Hinton agar plate for confluent growth p1->p2 m1 Place antibiotic disks on agar surface p2->m1 m2 Incubate plate at 35-37°C for 16-24h m1->m2 a1 Measure diameter of the zone of inhibition (mm) m2->a1 a2 Compare to standard charts (S, I, R) a1->a2

Caption: Kirby-Bauer Disk Diffusion Workflow.

Conclusion

This compound and oxytetracycline operate via an identical and well-understood mechanism of action, inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. Based on the available scientific literature, their in vitro efficacy against a range of common bacterial pathogens is considered to be similar. However, a lack of accessible, direct quantitative data from these foundational comparative studies prevents a more granular, side-by-side analysis of their MIC values or zones of inhibition in this guide. For definitive evidence on specific strains of interest, researchers are encouraged to consult the original cited literature or perform contemporary head-to-head in vitro susceptibility testing using the standardized protocols outlined above.

References

A Comparative Guide to the Quantification of Methacycline Hydrochloride: HPLC vs. Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like methacycline hydrochloride is a cornerstone of quality control and formulation development. While High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique, a comprehensive understanding of its performance relative to other analytical methods is crucial for selecting the most appropriate technique for a given application. This guide provides an objective comparison of a validated HPLC method for this compound quantification with alternative methods, including Thin-Layer Chromatography (TLC) with densitometry, Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands out for its high resolution, sensitivity, and specificity in the analysis of multicomponent samples. A validated Reverse-Phase HPLC (RP-HPLC) method is the benchmark for this compound quantification.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile (84:16, v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a powerful tool, other techniques offer advantages in terms of speed, cost, or simplicity. Here, we compare HPLC with TLC-Densitometry, Capillary Electrophoresis, and UV-Vis Spectrophotometry.

Thin-Layer Chromatography (TLC) with Densitometry

TLC combined with densitometry offers a simpler and more cost-effective alternative to HPLC for the quantification of methacycline.

Experimental Protocol: TLC-Densitometry
  • Instrumentation: TLC plates (silica gel 60 F254), developing tank, sample applicator, and a TLC scanner (densitometer).

  • Stationary Phase: Silica gel plates pre-sprayed with a 10% sodium edetate solution (pH 9.0).

  • Mobile Phase: Dichloromethane:Methanol:Water (58:35:7, v/v/v).

  • Sample Application: Known volumes of standard and sample solutions are applied to the TLC plate.

  • Development: The plate is developed in a saturated chamber until the mobile phase reaches a predetermined distance.

  • Densitometric Analysis: The plate is dried, and the spots are scanned using a densitometer in UV mode.

  • Quantification: The peak area of the spots is proportional to the concentration of the analyte.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption. However, its application for methacycline has been met with challenges.

Experimental Protocol: Capillary Electrophoresis
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): Borate buffer with organic modifiers.

  • Separation Voltage: Applied voltage across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column UV detection.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of analytes that absorb UV or visible light. However, it is less specific than chromatographic methods.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound.

  • Standard Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for the different analytical methods for the quantification of this compound.

Parameter HPLC TLC-Densitometry [1]Capillary Electrophoresis [2]UV-Vis Spectrophotometry (for related tetracyclines)
Linearity (Correlation Coefficient, r²) > 0.999> 0.9999Not explicitly stated, but linearity was evaluated.> 0.999
Precision (RSD %) < 2%< 2% (UV), < 3% (Fluorescence)Poor precision reported due to peak shape and method transfer issues.< 2%
Accuracy (Recovery %) 98 - 102%Not explicitly statedNot explicitly stated98 - 102%
Limit of Detection (LOD) Low ng/mL rangeNot explicitly statedNot explicitly statedLow µg/mL range
Limit of Quantification (LOQ) Low ng/mL rangeNot explicitly statedNot explicitly statedLow µg/mL range
Specificity HighModerate to HighHighLow
Analysis Time ~10-20 min per sample~30-60 min per plate (multiple samples)~10-20 min per sample< 5 min per sample
Cost per Sample HighLowModerateVery Low
Solvent Consumption HighLowVery LowVery Low

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams were created using the DOT language.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Routine Analysis MD1 Select Column & Mobile Phase MD2 Optimize Flow Rate & Temperature MD1->MD2 MD3 Set Detection Wavelength MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness A1 Sample Preparation A2 HPLC Analysis A1->A2 A3 Quantification & Reporting A2->A3 cluster_validation cluster_validation cluster_validation->A1

HPLC Method Validation Workflow

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters Methacycline Methacycline HCl Quantification HPLC HPLC Methacycline->HPLC TLC TLC-Densitometry Methacycline->TLC CE Capillary Electrophoresis Methacycline->CE UV UV-Vis Spectrophotometry Methacycline->UV P1 Specificity High HPLC->P1 P2 Precision High HPLC->P2 P3 Cost High HPLC->P3 P4 Speed Moderate HPLC->P4 P5 Specificity Moderate TLC->P5 P6 Precision Good TLC->P6 P7 Cost Low TLC->P7 P8 Speed Fast (multi-sample) TLC->P8 P9 Specificity High CE->P9 P10 Precision Poor (reported issues) CE->P10 P11 Cost Moderate CE->P11 P12 Speed Moderate CE->P12 P13 Specificity Low UV->P13 P14 Precision Good UV->P14 P15 Cost Very Low UV->P15 P16 Speed Very Fast UV->P16

Comparison of Analytical Methods

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC remains the superior method when high accuracy, precision, and specificity are paramount, making it ideal for regulatory submissions and final product quality control.

  • TLC-Densitometry presents a viable, lower-cost alternative for routine analysis and screening purposes where the high resolution of HPLC is not strictly necessary.[1]

  • Capillary Electrophoresis , despite its potential for high efficiency and low solvent consumption, is not recommended for the routine quantification of methacycline at present due to documented issues with precision and method transferability.[2]

  • UV-Vis Spectrophotometry is a suitable option for rapid, preliminary estimations in simple, known matrices, but its lack of specificity makes it unsuitable for the analysis of complex samples or for stability-indicating assays.

References

Methacycline's Place in the Tetracycline Arsenal: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methacycline, a semi-synthetic tetracycline antibiotic, occupies a specific niche within this broad-spectrum class of antibacterial agents. While newer tetracyclines have largely superseded it in clinical use, understanding its efficacy in relation to more commonly prescribed derivatives like doxycycline and minocycline provides valuable context for antimicrobial research and development. This guide offers an objective comparison of methacycline's performance, supported by available experimental data, to aid in the comprehensive evaluation of tetracycline antibiotics.

Comparative Antibacterial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct, comprehensive comparative studies of methacycline against doxycycline and minocycline are limited in recent literature, historical and related data provide insights into their relative potency. Generally, second-generation tetracyclines like doxycycline and minocycline exhibit greater potency and a broader spectrum of activity against many bacterial pathogens compared to older tetracyclines.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Doxycycline and Minocycline against Gram-Positive Bacteria

BacteriumAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible - MSSA)Doxycycline0.51
Minocycline0.250.5
Staphylococcus aureus (Methicillin-Resistant - MRSA)Doxycycline14
Minocycline0.52
Streptococcus pneumoniaeDoxycycline≤0.060.25
Minocycline≤0.060.12

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various sources and may vary based on geographic location and testing methodology.

Table 2: Minimum Inhibitory Concentration (MIC) Data for Doxycycline and Minocycline against Gram-Negative Bacteria

BacteriumAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliDoxycycline28
Minocycline28
Haemophilus influenzaeDoxycycline12
Minocycline0.51
Acinetobacter baumanniiDoxycycline832
Minocycline28

Data is compiled from various sources and may vary based on geographic location and testing methodology.

Methacycline has been reported to have a longer duration of action compared to some other tetracyclines.[1] However, its lower rate of excretion can result in lower urine concentrations, making it potentially less effective for urinary tract infections compared to shorter-acting tetracyclines.[1]

Mechanism of Action: A Shared Pathway

All tetracycline antibiotics, including methacycline, doxycycline, and minocycline, share a common mechanism of action. They are protein synthesis inhibitors that bind to the 30S ribosomal subunit of bacteria.[2][3] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the peptide chain and halting protein synthesis.[2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

G Mechanism of Action of Tetracycline Antibiotics Tetracycline Tetracycline Antibiotic Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Inhibition Inhibition A_Site A Site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Attempts to bind to Protein_Synthesis Protein Synthesis (Elongation) Inhibition->Protein_Synthesis Blocks

Mechanism of tetracycline action.

Experimental Protocols for Efficacy Testing

The determination of antibiotic efficacy relies on standardized in vitro susceptibility testing methods. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of tetracycline antibiotics.

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the desired bacterial isolates are grown on appropriate agar plates.

  • Antibiotic Stock Solutions: A stock solution of the tetracycline antibiotic is prepared at a known concentration.

  • Growth Medium: Mueller-Hinton Broth (MHB) or Agar (MHA) is commonly used for susceptibility testing.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred to a sterile broth and incubated to achieve a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This standardized inoculum is then further diluted to the final desired concentration for the assay.

3. MIC Determination Methods:

  • Broth Microdilution:

    • Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing MHB.

    • Each well is then inoculated with the standardized bacterial suspension.

    • The plate is incubated at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.

  • Agar Dilution:

    • Serial twofold dilutions of the antibiotic are incorporated into molten MHA before it solidifies in Petri dishes.

    • A standardized bacterial suspension is then spotted onto the surface of each plate.

    • Plates are incubated, and the MIC is the lowest antibiotic concentration that inhibits visible growth.

  • Disk Diffusion (Kirby-Bauer Test):

    • A standardized bacterial inoculum is swabbed onto the surface of an MHA plate.

    • Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.

    • The plate is incubated, and the antibiotic diffuses into the agar, creating a concentration gradient.

    • The diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, or Resistant) based on standardized interpretive criteria.

G Workflow for Antimicrobial Susceptibility Testing (MIC Determination) cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_mic MIC Determination cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Adjust to Antibiotic_Stock Antibiotic Stock Solution Broth_Microdilution Broth Microdilution Antibiotic_Stock->Broth_Microdilution Agar_Dilution Agar Dilution Antibiotic_Stock->Agar_Dilution Disk_Diffusion Disk Diffusion Antibiotic_Stock->Disk_Diffusion Impregnate disk McFarland_Standard->Broth_Microdilution Inoculate McFarland_Standard->Agar_Dilution Inoculate McFarland_Standard->Disk_Diffusion Swab plate Read_Results Read Results (Visual or Automated) Broth_Microdilution->Read_Results Agar_Dilution->Read_Results Disk_Diffusion->Read_Results Interpret_Data Interpret Data (MIC Value or S/I/R) Read_Results->Interpret_Data

Antimicrobial susceptibility testing workflow.

Conclusion

Methacycline represents an earlier generation of tetracycline antibiotics. While it shares the same fundamental mechanism of action as newer derivatives, the available evidence suggests that second-generation tetracyclines such as doxycycline and minocycline generally offer enhanced potency and a more favorable pharmacokinetic profile for treating a wide range of bacterial infections. The provided data and protocols serve as a foundational guide for researchers and professionals in the field of drug development, emphasizing the importance of continuous evaluation and comparison of antimicrobial agents to inform future therapeutic strategies. The rise of antibiotic resistance necessitates a thorough understanding of the entire class of tetracyclines to identify potential avenues for the development of novel and more effective antibacterial compounds.

References

Cross-Resistance Between Methacycline and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methacycline and other tetracycline-class antibiotics against various bacterial strains, with a focus on cross-resistance patterns observed with other antibiotic classes. The information is supported by experimental data from in vitro studies to aid in research and development efforts.

I. Quantitative Cross-Resistance Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for methacycline and other tetracyclines against bacterial isolates with defined resistance profiles. Due to a scarcity of recent, direct experimental data for methacycline, data for the closely related tetracyclines, doxycycline and minocycline, are included as a proxy to provide a broader understanding of potential cross-resistance patterns.

Table 1: Activity of Tetracyclines against Tetracycline-Resistant Propionibacterium acnes Isolates

AntibioticMean MIC (µg/mL) for Resistant Strains (n=46)MIC (µg/mL) for Sensitive Strains (n=19)
Tetracycline20.61 ± 4.56≤ 1
Doxycycline9.70 ± 2.03≤ 1
Minocycline1.95 ± 0.35≤ 1

Data sourced from a study on tetracycline-resistant propionibacteria from acne patients.[1]

Table 2: Activity of Tetracyclines against Vancomycin-Resistant Enterococci (VRE)

Antibiotic% Susceptible E. faecium (n=54)% Susceptible E. faecalis (n=26)
Doxycycline25.9%7.6%
Minocycline27.8%7.6%
Tigecycline96.3%100%
Omadacycline77.8%7.6%
Eravacycline96.3%96.15%

This table presents susceptibility data for various tetracyclines against VRE, highlighting the variable efficacy within the antibiotic class against these resistant pathogens.[2]

Table 3: Activity of Tigecycline against Erythromycin-Resistant Streptococci

Bacterial SpeciesAntibioticMIC90 (µg/mL)
Streptococcus pyogenes (n=107)Tigecycline0.06
Streptococcus agalactiae (n=98)Tigecycline0.06

This data indicates that tigecycline, a glycylcycline derivative of minocycline, retains high potency against erythromycin-resistant streptococcal isolates.[3][4]

Table 4: General Cross-Resistance Patterns

Resistant PhenotypeAssociated Cross-ResistanceNotes
Tetracycline-Resistant S. aureusHigher prevalence of methicillin resistance.[5]The presence of the tet(M) gene in S. aureus is associated with higher MICs for minocycline.
Tetracycline-Resistant S. pneumoniaeHigher prevalence of penicillin resistance.[5]
Erythromycin-Resistant S. aureusOften cross-resistant to other macrolides, lincosamides, and streptogramins B.[3]Erythromycin exposure can induce resistance to these other antibiotic classes, but not typically to tetracyclines.[3]
Fluoroquinolone-Resistant E. coliHigh likelihood of resistance to ampicillin and trimethoprim-sulfamethoxazole.[6][7]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

A. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared at a known concentration. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension. The microtiter plate is then incubated at a specified temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

B. Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated under standardized conditions (e.g., 35-37°C for 16-24 hours).

  • Measurement and Interpretation: As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

III. Visualization of Resistance Mechanisms

The following diagram illustrates the primary mechanisms of bacterial resistance to tetracyclines and how these can lead to cross-resistance with other antibiotic classes.

CrossResistanceMechanisms Efflux Efflux Pumps (e.g., TetA, TetK) MultiDrugEfflux Multi-Drug Efflux Pumps Efflux->MultiDrugEfflux Shared Pump Components RibosomalProtection Ribosomal Protection (e.g., TetM) TargetModification Target Site Modification RibosomalProtection->TargetModification Altered Ribosome Structure EnzymaticInactivation Enzymatic Inactivation BetaLactams Beta-Lactams (e.g., Penicillin, Methicillin) Macrolides Macrolides (e.g., Erythromycin) Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) MultiDrugEfflux->Macrolides Cross-Resistance MultiDrugEfflux->Fluoroquinolones Cross-Resistance TargetModification->Macrolides Cross-Resistance (e.g., erm genes)

Caption: Mechanisms of tetracycline resistance and pathways to cross-resistance.

References

Verifying Protein Synthesis Inhibition: A Comparative Guide to Methacycline Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the inhibition of protein synthesis is a critical step in understanding drug mechanisms and developing novel therapeutics. Methacycline, a tetracycline-class antibiotic, is a known inhibitor of this fundamental cellular process. This guide provides a comparative overview of assays to verify protein synthesis inhibition by methacycline, presenting experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Comparing Methacycline's Inhibitory Effects: A Data-Driven Overview

The efficacy of a protein synthesis inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of protein synthesis by 50%. While direct comparative studies of methacycline against other inhibitors in the same assay are limited in publicly available literature, we can compile and compare reported IC50 values from various studies to provide a general performance benchmark. It is crucial to note that IC50 values are highly dependent on the specific assay conditions, including the cell type or cell-free system used, substrate concentrations, and incubation times.

InhibitorAssay TypeSystemTargetReported IC50
Methacycline In vitro translationBacterial cell-free extractBacterial Ribosome (30S subunit)Data not readily available in direct comparative studies
PuromycinIn vitro translation / In vivo labelingEukaryotic & ProkaryoticRibosome (A-site)~1-10 µM (cell-dependent)[1]
CycloheximideIn vivo labelingEukaryotic cells (e.g., HeLa, Jurkat)Ribosome (E-site of 60S subunit)~10-100 µM (cell-dependent)
TigecyclineIn vitro transcription/translationE. coli coupled systemBacterial Ribosome (30S subunit)~0.1 µM[2]

The Mechanism of Action: How Methacycline Halts Protein Synthesis

Methacycline, like other tetracycline antibiotics, inhibits protein synthesis by targeting the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit. This binding physically obstructs the A-site of the ribosome, the very location where aminoacyl-tRNA molecules must dock to deliver the next amino acid in a growing polypeptide chain. By preventing the binding of aminoacyl-tRNA, methacycline effectively stalls the elongation phase of translation, leading to a cessation of protein synthesis.[3][4]

Methacycline_Pathway cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site P_site P-site Inhibition Inhibition A_site->Inhibition E_site E-site Polypeptide_Chain Growing Polypeptide Chain P_site->Polypeptide_Chain holds mRNA mRNA mRNA->30S_subunit binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site enters Methacycline Methacycline Methacycline->30S_subunit binds to 16S rRNA Inhibition->Aminoacyl_tRNA blocks binding

Mechanism of methacycline-induced protein synthesis inhibition.

Experimental Protocols: A Guide to Measurement

While a specific, standardized "methacycline assay" is not commonly described, standard in vitro and in vivo protein synthesis inhibition assays can be readily adapted to quantify the effects of methacycline. Below are detailed protocols for two common approaches.

Bacterial In Vitro Translation Inhibition Assay

This cell-free assay provides a direct measure of an inhibitor's effect on the core translational machinery. It is highly adaptable for screening and determining the IC50 of compounds like methacycline.

Principle: An E. coli cell extract provides the necessary ribosomes, tRNAs, and translation factors. A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added. In the presence of an inhibitor, the synthesis of the reporter protein is reduced, which can be quantified by measuring the reporter's activity or fluorescence.

Materials:

  • E. coli S30 cell-free extract

  • DNA template (plasmid or PCR product with a T7 promoter and ribosome binding site) or mRNA template

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • Methacycline stock solution (and other inhibitors for comparison)

  • Reaction buffer

  • Detection reagent for the reporter protein (e.g., luciferin for luciferase)

  • Microplate reader

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube on ice, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source according to the manufacturer's instructions.

  • Add Inhibitor: Add varying concentrations of methacycline (or other inhibitors) to the reaction mix. Include a no-inhibitor control and a vehicle control.

  • Initiate Translation: Add the DNA or mRNA template to the reaction mix.

  • Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for a set period (e.g., 60-90 minutes).

  • Quantify Reporter Protein:

    • Luciferase: Add luciferin substrate and measure luminescence using a microplate reader.

    • GFP: Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the reporter signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

O-Propargyl-Puromycin (OPP) Labeling Assay in Bacterial Cells

This in vivo assay measures the rate of new protein synthesis within live bacterial cells. It is a powerful method to assess the impact of an inhibitor in a more biologically relevant context.

Principle: OPP is an analog of puromycin that contains an alkyne group. It is incorporated into newly synthesized polypeptide chains by the ribosome, leading to their termination. The alkyne group on the incorporated OPP can then be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide, allowing for quantification of nascent protein synthesis by fluorescence microscopy or flow cytometry.

Materials:

  • Bacterial cell culture

  • Methacycline stock solution

  • O-Propargyl-puromycin (OPP)

  • Fluorescent azide (e.g., FAM-azide)

  • Copper (II) sulfate

  • Reducing agent (e.g., sodium ascorbate)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Grow bacterial cells to the desired density. Treat the cells with varying concentrations of methacycline for a predetermined time. Include a no-inhibitor control.

  • OPP Labeling: Add OPP to the cell cultures and incubate for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Harvest the cells, fix them with a suitable fixative, and then permeabilize the cell walls to allow entry of the detection reagents.

  • Click Reaction: Prepare the click reaction cocktail containing the fluorescent azide, copper sulfate, and reducing agent. Add the cocktail to the permeabilized cells and incubate in the dark.

  • Washing: Wash the cells to remove excess reagents.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells and quantify the fluorescence intensity per cell.

    • Flow Cytometry: Analyze the fluorescence of a large population of cells to obtain a quantitative measure of protein synthesis inhibition.

  • Data Analysis: Determine the percentage of protein synthesis inhibition at each methacycline concentration relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cell-based protein synthesis inhibition assay, applicable to methods like OPP labeling.

Experimental_Workflow Start Start Cell_Culture Bacterial Cell Culture Start->Cell_Culture Inhibitor_Treatment Treat with Methacycline (Varying Concentrations) Cell_Culture->Inhibitor_Treatment Labeling Add Nascent Protein Label (e.g., OPP) Inhibitor_Treatment->Labeling Fix_Perm Fix and Permeabilize Cells Labeling->Fix_Perm Detection Fluorescent Detection (Click Chemistry) Fix_Perm->Detection Analysis Data Acquisition (Microscopy or Flow Cytometry) Detection->Analysis Quantification Quantify Inhibition (Calculate IC50) Analysis->Quantification End End Quantification->End

General workflow for a cell-based protein synthesis inhibition assay.

Concluding Remarks

Verifying protein synthesis inhibition by methacycline can be effectively achieved using established in vitro and in vivo assay platforms. While direct comparative data for methacycline is not as abundant as for other inhibitors, the protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute experiments to quantify its inhibitory effects. The choice of assay will depend on the specific research question, with cell-free assays being ideal for high-throughput screening and mechanistic studies, and cell-based assays offering a more physiologically relevant context. By carefully considering the experimental design and data analysis, researchers can confidently assess the impact of methacycline on this vital cellular process.

References

A Comparative Guide to Method Validation for Methacycline Analysis in Nonclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of methacycline in nonclinical biological samples. The information presented is essential for selecting the appropriate analytical methodology to support pharmacokinetic and toxicokinetic studies, ensuring data reliability and regulatory compliance.

Introduction to Methacycline Analysis in Nonclinical Studies

Methacycline is a semisynthetic tetracycline antibiotic. Accurate quantification of methacycline in biological matrices such as plasma, serum, and tissues from nonclinical species (e.g., rats, dogs) is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile and for establishing safety margins. The validation of the analytical method is a mandatory requirement by regulatory agencies like the U.S. Food and Drug Administration (FDA) and under the International Council for Harmonisation (ICH) M10 guideline to ensure the reliability of the generated data.[1][2][3][4][5][6][7][8][9][10]

The choice between analytical techniques is critical. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity.[11][12] This guide presents a comparative overview of these two common platforms for methacycline analysis.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the nonclinical study, such as the expected concentration range of methacycline, the complexity of the biological matrix, and the required throughput.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Selectivity ModerateHighHPLC-UV relies on chromatographic separation and the chromophoric properties of methacycline. Co-eluting matrix components can interfere. LC-MS/MS uses mass-to-charge ratio for detection, providing higher specificity.[11]
Sensitivity (LLOQ) ~10-50 ng/mL~0.1-1 ng/mLLC-MS/MS is inherently more sensitive, making it suitable for studies with low administered doses or for characterizing the terminal elimination phase.[13]
Linearity Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeLC-MS/MS often provides a wider dynamic range, reducing the need for sample dilution.
Precision (%CV) < 15%< 15%Both methods can achieve the required level of precision as per regulatory guidelines.[14]
Accuracy (%Bias) ± 15%± 15%Both methods can meet the accuracy requirements for bioanalytical method validation.[14]
Matrix Effect Not directly measuredMust be assessedThe matrix effect is a significant consideration for LC-MS/MS, where co-eluting endogenous components can suppress or enhance the analyte signal.[2]
Sample Volume ~100-200 µL~25-50 µLThe higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is advantageous in studies with small animals.
Cost & Complexity Lower cost, less complexHigher initial investment and operational complexityHPLC-UV systems are more common in standard analytical labs. LC-MS/MS requires specialized expertise.
Throughput ModerateHighLC-MS/MS methods often have shorter run times, enabling higher throughput.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for method reproducibility. Below are representative protocols for both HPLC-UV and LC-MS/MS.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward sample preparation technique for removing proteins from plasma samples prior to analysis.[15]

plasma Plasma Sample (50 µL) vortex Vortex Mix (1 min) plasma->vortex is Internal Standard (IS) is->vortex acetonitrile Acetonitrile (200 µL) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis hplc HPLC System column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column uv_detector UV Detector (e.g., 280 nm) column->uv_detector mobile_phase Mobile Phase (Isocratic) (e.g., Acetonitrile:Water with 0.1% Formic Acid) mobile_phase->hplc flow_rate Flow Rate (e.g., 1.0 mL/min) flow_rate->hplc data_acquisition Data Acquisition and Processing uv_detector->data_acquisition lc LC System column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc->column esi Electrospray Ionization (ESI+) column->esi mobile_phase Mobile Phase (Gradient) A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile mobile_phase->lc flow_rate Flow Rate (e.g., 0.4 mL/min) flow_rate->lc ms Tandem Mass Spectrometer mrm Multiple Reaction Monitoring (MRM) Methacycline: e.g., m/z 443.2 -> 426.2 IS: e.g., m/z of stable isotope labeled standard ms->mrm esi->ms data_acquisition Data Acquisition and Processing mrm->data_acquisition

References

A Comparative Guide to Non-Smad Pathway Inhibition by Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of different tetracycline antibiotics on the non-Smad transforming growth factor-beta (TGF-β) signaling pathways. The information presented is collated from various experimental studies to aid in the selection and application of these compounds in research and drug development.

Introduction to Non-Smad TGF-β Signaling

Transforming growth factor-beta (TGF-β) plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. While the canonical signaling pathway involves the phosphorylation of Smad proteins, TGF-β also activates several non-Smad pathways. These alternative routes are critical for a comprehensive cellular response to TGF-β and include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and Rho-like GTPase signaling.[1][2][3] Dysregulation of these pathways is implicated in various diseases, making them attractive targets for therapeutic intervention.

Tetracycline antibiotics, beyond their antimicrobial properties, have been shown to modulate various signaling pathways. This guide focuses on their ability to inhibit non-Smad TGF-β signaling, providing a comparative overview of their potency and mechanisms of action.

Quantitative Comparison of Tetracycline Derivatives

The following table summarizes the known inhibitory effects of various tetracyclines on key non-Smad signaling pathways. It is important to note that the data is compiled from different studies, which may employ varied cell types and experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

Tetracycline DerivativeTarget PathwayKey FindingsCell Type/ModelConcentration/DosageReference(s)
Doxycycline MAPK/ERKStronger inhibitor than MEK inhibitor PD98059. Inhibits cell proliferation.Gastric cancer cell lines (AGS, MKN-45, KATO-III)1 µM[1]
MAPK (JNK, ERK, p38)Markedly inhibited TGF-β1-induced activation of JNK1/2, ERK1/2, and p38.Human corneal epithelial cells5-40 µg/mL[4]
PI3K/AktSignificantly inhibited Akt phosphorylation.Mouse model of inflammatory lymphangiogenesisNot specified in abstract[5]
Minocycline MAPK (p38)Inhibits p38 MAPK activation.Not specified in abstractNot specified in abstract[6]
Chlortetracycline (CTC) PI3KActs as a PI3K inhibitor, reducing antioxidant capacity.Zebrafish larvaeNot specified in abstract[2]
Oxytetracycline (OTC) PI3KActs as a PI3K inhibitor, reducing antioxidant capacity.Zebrafish larvaeNot specified in abstract[2]
Demeclocycline (DMC) General Cytotoxicity (LD50)LD50 value suggests higher cytotoxicity compared to chlortetracycline.Human periodontal ligament fibroblastsLD50 extrapolated from dose-response curves[7]
Tetracycline (TC) General Cytotoxicity (LD50)LD50 value suggests higher cytotoxicity compared to chlortetracycline.Human periodontal ligament fibroblastsLD50 extrapolated from dose-response curves[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the targeted pathways and the experimental procedures used to assess inhibition, the following diagrams are provided.

Non_Smad_TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathways cluster_pi3k PI3K/Akt Pathway cluster_rho Rho GTPase Pathway cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR Ligand Binding TAK1 TAK1 TGFBR->TAK1 Ras Ras TGFBR->Ras PI3K PI3K TGFBR->PI3K RhoA RhoA TGFBR->RhoA Cdc42 Cdc42 TGFBR->Cdc42 MKKs MKKs (MKK3/4/6/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK Transcription Gene Transcription p38->Transcription JNK->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription ROCK ROCK RhoA->ROCK ROCK->Transcription PAK PAK Cdc42->PAK PAK->Transcription Doxycycline Doxycycline Doxycycline->p38 Inhibits Doxycycline->JNK Inhibits Doxycycline->ERK Inhibits Doxycycline->Akt Inhibits Minocycline Minocycline Minocycline->p38 Inhibits CTC_OTC CTC/OTC CTC_OTC->PI3K Inhibits

Figure 1: Overview of Non-Smad TGF-β Signaling Pathways and Tetracycline Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Pathway Inhibition cluster_western Western Blotting cluster_kinase In Vitro Kinase Assay cluster_migration Cell Migration Assay A1 Culture appropriate cell line A2 Treat with TGF-β to induce non-Smad pathway activation A1->A2 A3 Co-treat with different tetracyclines at various concentrations A2->A3 B1 Cell Lysis A3->B1 C1 Isolate target kinase A3->C1 D1 Seed treated cells in Transwell insert A3->D1 B2 Protein Quantification B1->B2 B3 SDS-PAGE B2->B3 B4 Transfer to Membrane B3->B4 B5 Antibody Incubation (p-ERK, p-JNK, p-p38, p-Akt) B4->B5 B6 Detection & Quantification B5->B6 C2 Incubate kinase with substrate, ATP, and tetracycline C1->C2 C3 Measure kinase activity (e.g., phosphorylation of substrate) C2->C3 D2 Incubate to allow migration D1->D2 D3 Stain and quantify migrated cells D2->D3

Figure 2: General Experimental Workflow for Assessing Non-Smad Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the inhibition of non-Smad signaling pathways. Specific details may vary based on the cell line, reagents, and equipment used.

Western Blot for Phosphorylated Kinases (p-ERK, p-JNK, p-p38)

This protocol is used to detect the phosphorylation status of key MAPK proteins, which is indicative of their activation.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, or p38 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Normalize the phosphorylated protein levels to total protein levels or a housekeeping protein like β-actin.[8][9][10]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a specific kinase in the presence of an inhibitor.

  • Reaction Setup:

    • In a microplate, combine the purified recombinant kinase (e.g., MEK1, JNK1, p38α) with its specific substrate in a kinase reaction buffer.

    • Add the tetracycline compound at various concentrations.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[11]

      • Luminescence-based assays: Using commercial kits that measure the amount of ADP produced, which correlates with kinase activity.[12]

      • ELISA-based assays: Using an antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each tetracycline concentration and determine the IC50 value.[3][13][14]

Transwell Cell Migration Assay

This assay assesses the effect of tetracyclines on TGF-β-induced cell motility.

  • Cell Seeding:

    • Pre-treat cells with TGF-β and the tetracycline of interest.

    • Seed the treated cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.

  • Migration Induction:

    • Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

  • Incubation:

    • Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO₂ incubator.

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

    • Count the number of migrated cells in several random fields under a microscope.[6][15][16][17][18]

Conclusion

The available evidence indicates that several tetracyclines can inhibit non-Smad TGF-β signaling pathways, particularly the MAPK and PI3K/Akt pathways. Doxycycline appears to be a potent inhibitor of the MAPK/ERK pathway. While direct comparative studies are limited, this guide provides a foundational understanding of the differential effects of tetracyclines. Further research employing standardized experimental conditions is necessary to establish a more definitive comparative profile of these compounds for their potential therapeutic applications in diseases driven by aberrant non-Smad TGF-β signaling.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methacycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Methacycline Hydrochloride are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides clear, step-by-step procedures for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize exposure risks and ensure a secure research environment.

This compound is a tetracycline-class antibiotic that requires careful handling due to its potential health hazards.[1][2] It is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][3] Furthermore, prolonged or repeated exposure may lead to organ damage, and it is recognized as a potential reproductive toxin.[3][4] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE with engineering controls, is essential. Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, should be the primary line of defense to minimize the generation and inhalation of dust.[5][6]

PPE Component Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4][6]To protect against dust particles and splashes.
Skin Protection Chemical-impermeable gloves and a lab coat or fire/flame resistant and impervious clothing.[6][7]To prevent skin contact with the substance.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[5]To prevent inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a cool, dry, and well-ventilated area in a tightly closed, original container.[5][7]

  • Protect from light.[7]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

2. Handling and Use:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Minimize dust formation during handling.[6]

  • Weigh and handle the substance in a designated area with adequate ventilation, such as a chemical fume hood.

  • Use non-sparking tools to prevent ignition sources.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

3. Spill Management:

  • In case of a minor spill, immediately evacuate the area.

  • Wear appropriate PPE before cleaning up.

  • Use dry clean-up procedures; avoid sweeping or using compressed air to prevent dust generation.[3]

  • Dampen the spilled material with water to prevent dusting before sweeping.[3]

  • Use a vacuum cleaner fitted with a HEPA filter for cleanup.[3]

  • Collect the spilled material in a suitable, labeled container for disposal.

4. First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

5. Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of contents and containers at an approved waste disposal plant.[4][8]

  • Do not allow the chemical to enter drains.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Determine Risk Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Retrieve Chemical Retrieve Chemical Prepare Workspace->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill? Spill? Perform Experiment->Spill? Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Spill?->Decontaminate Workspace No Spill Cleanup Protocol Spill Cleanup Protocol Spill?->Spill Cleanup Protocol Yes Spill Cleanup Protocol->Decontaminate Workspace

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.